5-O-Methylvisamminol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFLRNOCLJGHLY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331695 | |
| Record name | 5-O-Methylvisamminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80681-42-1 | |
| Record name | 5-O-Methylvisamminol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-O-Methylvisamminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-O-Methylvisamminol natural sources and isolation
An In-Depth Technical Guide to the Natural Sources and Isolation of 5-O-Methylvisamminol
Introduction
This compound is a naturally occurring pyranocoumarin, a class of organic compounds characterized by a chromone skeleton. This molecule and its derivatives have garnered significant interest within the scientific community for their potential therapeutic applications. The primary bioactive form found in nature is often its glycoside, 4'-O-β-D-glucosyl-5-O-methylvisamminol, also known as 5-O-Methylvisammioside[1][2][3]. This glycoside demonstrates a range of pharmacological activities, including analgesic, antipyretic, anti-inflammatory, and neuroprotective effects, making it a valuable target for drug discovery and development[3][4].
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the principal botanical sources of this compound and its glycoside, and details the scientific principles and field-proven protocols for its efficient extraction, isolation, and purification. The methodologies described herein are grounded in established phytochemical research, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Part 1: Natural Sources of this compound
The occurrence of this compound and its glycoside is concentrated in a select number of plant families, with one species, in particular, standing out as the principal source.
Primary Botanical Source: Saposhnikovia divaricata (Turcz.) Schischk.
The vast majority of research and commercial extraction focuses on the roots of Saposhnikovia divaricata.[3] This perennial herb, belonging to the Apiaceae family, is a cornerstone of Traditional Chinese Medicine (TCM), where it is known as "Fang Feng" (防風), which translates to "Guard Against Wind".[5]
-
Botanical Synonyms: The plant is frequently referenced in literature under its obsolete name, Ledebouriella seseloides.[6][7]
-
Plant Part Used: The roots are the primary repository for chromones, including 5-O-Methylvisammioside, and are the exclusive part used for commercial and laboratory isolation.[3]
-
Significance: The historical use in TCM for treating conditions like headaches and body aches has prompted modern scientific investigation into its bioactive constituents, with 5-O-Methylvisammioside being identified as a key active compound.[3][5]
Secondary and Potential Sources
While S. divaricata is the most prominent source, related compounds and the broader chromone class are found in other genera, suggesting they may be potential, albeit less concentrated, sources.
-
Cimicifuga (now Actaea) species: Plants in this genus are known to produce a variety of chromones.[8] While not always a primary source for this specific compound, their known phytochemical profiles make them candidates for screening.
-
Ophryosporus axilliflorus Hieron: This plant from the Compositae family has been cited as an initial source for commercially available reference standards of 5-O-Methylvisammioside.[2]
-
Ammi visnaga L.: Commonly known as Khella, this plant is a rich source of the structurally related furanochromones khellin and visnagin.[9][10] While it is not a documented source of this compound, the isolation techniques used for its constituents are highly relevant and adaptable.
Data Summary: Botanical Sources
| Plant Species | Common Name(s) | Family | Plant Part Used | Key Compound Form | Reference(s) |
| Saposhnikovia divaricata | Fang Feng, Siler | Apiaceae | Root | 5-O-Methylvisammioside | [2][3][7] |
| Ledebouriella seseloides | Fang Feng | Apiaceae | Root | This compound, 5-O-Methylvisammioside | [6] |
| Ophryosporus axilliflorus | N/A | Compositae | N/A | 5-O-Methylvisammioside | [2] |
| Cimicifuga spp. | Black Cohosh | Ranunculaceae | Rhizome, Root | General Chromones | [8][11] |
Part 2: Principles of Extraction and Isolation
The successful isolation of 5-O-Methylvisammioside from a complex botanical matrix is a multi-stage process. The strategy is predicated on the compound's physicochemical properties, primarily its polarity, which is significantly influenced by the attached glucose moiety. The general workflow involves solid-liquid extraction, extract fractionation, and fine purification via chromatography.
Logical Workflow Overview
The journey from dried plant root to a purified compound follows a logical progression of increasing specificity. Initially, a broad-spectrum extraction dissolves a wide range of metabolites. Subsequent steps systematically remove classes of impurities, enriching the fraction containing the target compound until it can be isolated in a pure form.
Caption: High-level logical workflow for isolating 5-O-Methylvisammioside.
Causality in Method Selection
-
Starting Material: The process begins with dried, powdered roots of S. divaricata. Drying is critical to prevent enzymatic degradation of the target glycoside and to allow for efficient grinding, which increases the surface area for solvent penetration.
-
Extraction Solvent Choice: 5-O-Methylvisammioside is a glycoside, making it significantly polar. Therefore, polar solvents are required for its efficient solubilization. A mixture of ethanol and water (e.g., 75% ethanol) is often optimal.[3] The water component effectively swells the plant cellulose, while the ethanol disrupts cell membranes and dissolves the target compound, creating a highly effective extraction medium.
-
Extraction Technique Rationale:
-
Maceration: This simple soaking method is viable but slow and may not be exhaustive.[12]
-
Ultrasonic-Assisted Extraction (UAE): This is a superior method for this application. UAE employs high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles create intense localized pressure and temperature gradients, disrupting plant cell walls and enhancing solvent penetration. This leads to significantly shorter extraction times, higher yields, and reduced thermal degradation compared to methods like Soxhlet extraction.[3] The optimized conditions of 75% ethanol at 67°C for 48 minutes represent a balance between maximizing solubility and extraction efficiency while minimizing energy consumption and potential degradation.[3]
-
Part 3: Detailed Experimental Protocols
The following protocols are self-validating systems, integrating established methodologies to provide a clear and reproducible path from raw material to purified compound.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) from S. divaricata
This protocol is based on an optimized method for extracting chromones, including 5-O-Methylvisammioside.[3]
-
Preparation: Weigh 100 g of dried S. divaricata root powder (sieved to 40-60 mesh). Place the powder into a 2 L Erlenmeyer flask.
-
Solvent Addition: Add 1.5 L of 75% (v/v) ethanol in deionized water to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath with temperature control. Set the temperature to 67°C and the sonication frequency to 40 kHz.
-
Extraction: Sonicate for a total of 48 minutes. Ensure the flask is securely positioned in a zone of maximal cavitation.
-
Filtration: Immediately after extraction, filter the mixture while still warm through a Buchner funnel fitted with Whatman No. 1 filter paper.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 50°C to yield the crude extract.
-
Yield Calculation: Dry the crude extract in a vacuum oven to a constant weight and calculate the percentage yield relative to the initial dry plant material.
Protocol 2: Fractionation by Column Chromatography
This protocol provides a general method for the initial cleanup and enrichment of the target compound from the crude extract.[12]
-
Sample Preparation: Suspend 10 g of the crude extract from Protocol 1 in 100 mL of deionized water. Sonicate briefly to ensure a fine, homogenous suspension.
-
Column Packing: Prepare a column (e.g., 5 cm diameter x 50 cm length) with MCI gel CHP20P resin, thoroughly equilibrated with deionized water.
-
Loading: Carefully load the aqueous suspension onto the top of the column.
-
Step-Gradient Elution: Elute the column sequentially with the following mobile phases:
-
2 column volumes of 100% deionized water (to remove highly polar impurities like sugars).
-
3 column volumes of 40% methanol in water.
-
3 column volumes of 60% methanol in water.
-
3 column volumes of 80% methanol in water.
-
2 column volumes of 100% methanol (to elute non-polar compounds).
-
-
Fraction Collection: Collect fractions (e.g., 250 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions that show a high concentration of the target compound (5-O-Methylvisammioside). The target typically elutes in the mid-polarity fractions (e.g., 60-80% methanol).
-
Concentration: Concentrate the pooled, enriched fraction to dryness using a rotary evaporator.
Protocol 3: Purification by Preparative HPLC
This is the final step to achieve high purity. The parameters are illustrative and should be optimized based on the available instrumentation.
-
System: A preparative High-Performance Liquid Chromatography system equipped with a UV detector and fraction collector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Deionized Water
-
Solvent B: 0.1% Formic Acid in Methanol
-
-
Gradient Elution: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Injection: Dissolve the enriched fraction from Protocol 2 in a minimal amount of methanol. Inject an appropriate volume onto the column.
-
Fraction Collection: Collect peaks corresponding to the retention time of 5-O-Methylvisammioside as determined by prior analytical runs.
-
Purity Check: Analyze the collected fractions for purity using analytical HPLC. Pool fractions with >98% purity and remove the solvent under vacuum to obtain the final pure compound.
Experimental Purification Workflow Diagram
Caption: Step-by-step experimental workflow for purification.
Part 4: Structural Elucidation and Characterization
Once a compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of modern spectroscopic techniques.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight of the isolated compound.[13] This allows for the calculation of its molecular formula. Tandem MS (MS/MS) provides fragmentation patterns that serve as a structural fingerprint, revealing information about the aglycone core and the sugar moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. Key signals include those for the aromatic protons, the methoxy group, and the anomeric proton of the glucose unit, whose coupling constant confirms the β-configuration of the glycosidic linkage.
-
¹³C NMR: Shows the signals for all carbon atoms, confirming the carbon skeleton of the pyranocoumarin and the sugar.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure by establishing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the precise attachment points of all functional groups, including the location of the sugar on the aglycone.
-
-
Authentication: The ultimate confirmation is achieved by comparing all acquired data (retention time, mass spectrum, NMR spectra) with those of a certified reference standard of 4'-O-β-D-glucosyl-5-O-methylvisamminol.
Conclusion
This compound, primarily isolated as its glycoside from the roots of Saposhnikovia divaricata, is a natural product of significant pharmacological interest. Its successful isolation hinges on a systematic and scientifically-grounded approach. This guide has detailed a robust pathway for this process, emphasizing the use of efficient modern techniques like ultrasonic-assisted extraction coupled with a multi-step chromatographic purification strategy. The provided protocols and the rationale behind them offer a solid foundation for researchers to isolate this and other related chromone glycosides, facilitating further investigation into their therapeutic potential and paving the way for new drug development initiatives.
References
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Lee, J., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & Medicinal Chemistry Letters, 24(20), 4736-4741. [Link]
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Li, J., et al. (1995). [Chemical constituents of Ledebouriella seseloides Wolff]. Zhongguo Zhong Yao Za Zhi, 20(10), 613-614. [Link]
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Zhang, L., et al. (2018). Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells. Molecules, 23(8), 2039. [Link]
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ResearchGate. (n.d.). Chemical structure of 4'-O-b-D-glucosyl-5-O-methylvisamminol (4GMV). [Link]
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Benabderrahmane, A., et al. (2023). Chemical and Elemental Composition of Ammi visnaga L. and Calendula officinalis L. from Meknes, Morocco. Journal of Ecological Engineering. [Link]
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Caring Sunshine. (n.d.). Ingredient: Ledebouriella (unspecified). [Link]
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Ali, M., et al. (2023). ISOLATION AND CHARACTERIZATION OF GLYCOSIDES FROM CONVOLVULUS PROSTRATUS, FICUS VIRENS, PHOENIX DACTIFERA, SPONDIAS MANGIFERA AND TERMINALIA BELERICA. ResearchGate. [Link]
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Shikov, A. N., et al. (2021). Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential. Molecules, 26(11), 3144. [Link]
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El-Haddad, A. E., et al. (2022). Chemical Composition and Antioxidant Activity of Ammi visnaga L. Essential Oil. Antioxidants, 11(11), 2137. [Link]
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Al-Snafi, A. E. (2014). Chemical constituents and pharmacological activities of Ammi majus and Ammi visnaga. A review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1-11. [Link]
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Wikipedia. (n.d.). Saposhnikovia. [Link]
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BioCrick. (n.d.). 5-O-Methylvisammioside | CAS:84272-85-5. [Link]
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National Center for Biotechnology Information. (n.d.). Khellol Glucoside. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). Chemical Structures of Cimicifuga Triterpene Glycosides Mentioned in This Study. [Link]
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Navarro-Hoyos, M., et al. (2022). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Molecules, 27(19), 6720. [Link]
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Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]
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Abu-Zahra, A. A., et al. (2023). Ammi Visnaga L., a Potential Medicinal Plant: A Review. Plants, 12(13), 2538. [Link]
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Murray, M. T. (2016). Cimicifuga racemosa (Black Cohosh). Musculoskeletal Key. [Link]
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Park, S., et al. (2020). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Molecules, 25(16), 3736. [Link]
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He, Z., et al. (2015). 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. Behavioral and Brain Functions, 11, 28. [Link]
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ResearchGate. (n.d.). Structural Revisions of Blumenol C Glucoside and Byzantionoside B. [Link]
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Sajewicz, M., et al. (2022). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Molecules, 27(15), 4899. [Link]
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Bentham Science Publishers. (n.d.). Isolation, Identification and Characterization of Glycosides. [Link]
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University of Basra. (2023). Phytochemical study of Ammi visnaga. [Link]
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Encyclopedia.pub. (n.d.). Phytochemicals Constituent of Cimicifuga racemosa. [Link]
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Kobe University Repository. (2024). Isolation and identification of the metabolites of Sudanese medicinal plants and synthesis of flavonoid glycosides. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. [Link]
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Dugrand, A., et al. (2013). The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways. PLOS ONE, 8(11), e82165. [Link]
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An In-Depth Technical Guide to 5-O-Methylvisamminol: Structure, Properties, and Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylvisamminol is a naturally occurring furochromone, a class of organic compounds characterized by a chromone ring fused with a furan ring. While its glycosidic counterpart, 5-O-Methylvisammioside (also known as 4'-O-β-D-glucosyl-5-O-methylvisamminol), has been the subject of considerable research, the aglycone form, this compound, represents a molecule of significant interest for its potential as a bioactive agent and a key metabolite. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical structure, properties, and biological context, while also addressing the current gaps in the scientific literature.
As a Senior Application Scientist, it is crucial to not only present established facts but also to provide insights into the underlying scientific principles and potential avenues for future research. This guide is structured to offer a logical progression from the fundamental chemistry of the molecule to its potential applications, empowering researchers to make informed decisions in their experimental designs.
Chemical Identity and Structure
This compound is systematically named (2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one[1]. Its core structure is a tetracyclic system built upon a chromone backbone, which is a benzopyran-4-one. This is fused to a dihydrofuran ring, classifying it as a furochromone.
Molecular Structure and Stereochemistry
The chemical structure of this compound is depicted below. Key features include:
-
A planar chromone ring system.
-
A chiral center at the C2 position of the dihydrofuran ring, with the (S)-configuration in the naturally occurring enantiomer[1].
-
A tertiary alcohol group on the isopropyl side chain.
-
A methoxy group at the C5 position and a methyl group at the C7 position of the chromone ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
While experimentally determined physicochemical properties for this compound are not widely reported in the literature, computational predictions provide valuable estimates. A summary of its key identifiers and computed properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₅ | [1] |
| Molecular Weight | 290.31 g/mol | [1] |
| CAS Number | 80681-42-1 | [1] |
| PubChem CID | 441970 | [1] |
| IUPAC Name | (2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | [1] |
| Monoisotopic Mass | 290.11542367 Da | [1] |
| Topological Polar Surface Area | 65 Ų | [1] |
| Complexity | 469 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
Note: The lack of experimentally verified data on properties like melting point, boiling point, and precise solubility in various solvents highlights a significant area for future fundamental research on this compound. The solubility of its glycoside, 5-O-Methylvisammioside, is reported to be high in DMSO and water, suggesting that the aglycone may have lower aqueous solubility due to the absence of the hydrophilic sugar moiety[2].
Synthesis and Isolation
Natural Occurrence
This compound has been identified as a natural product in several plant species, including:
In these sources, it often co-exists with its glycosylated form, 5-O-Methylvisammioside, which is typically present in much higher concentrations.
Isolation from Natural Sources
While specific protocols for the targeted isolation of this compound are scarce, a plausible approach would involve the hydrolysis of the more abundant 5-O-Methylvisammioside.
Proposed Experimental Protocol for Isolation via Hydrolysis:
-
Extraction of the Glycoside:
-
Obtain the crude extract from the powdered plant material (e.g., roots of Saposhnikovia divaricata) using a suitable solvent such as methanol or ethanol.
-
Isolate and purify 5-O-Methylvisammioside using standard chromatographic techniques like column chromatography or preparative HPLC.
-
-
Acid-Catalyzed Hydrolysis:
-
Dissolve the purified 5-O-Methylvisammioside in a solution of a mineral acid (e.g., 1-2 M HCl) in a co-solvent like methanol or ethanol to ensure solubility.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Causality: The acidic conditions protonate the glycosidic oxygen, making it a better leaving group and facilitating the cleavage of the glycosidic bond to yield the aglycone (this compound) and glucose.
-
-
Purification of the Aglycone:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aglycone into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude this compound by column chromatography on silica gel or preparative HPLC to obtain the pure compound.
-
Caption: Proposed workflow for the isolation of this compound.
Chemical Synthesis
A de novo total synthesis of this compound has not been extensively reported. However, a plausible synthetic route can be envisioned based on established methodologies for the synthesis of related furochromones. A potential retrosynthetic analysis is outlined below.
Sources
An In-depth Technical Guide to the Core Mechanism of Action of 5-O-Methylvisamminol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylvisamminol, a naturally occurring chromone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide synthesizes current understanding and provides field-proven insights into its core mechanism of action. Drawing parallels from the well-documented activities of structurally analogous furanochromones, khellin and visnagin, we postulate that this compound primarily exerts its physiological effects through the modulation of intracellular calcium levels, likely via the blockade of voltage-gated calcium channels. Furthermore, this guide explores a secondary potential mechanism involving the inhibition of phosphodiesterase enzymes, contributing to its vasodilatory and smooth muscle relaxant properties. We will delve into the causality behind experimental designs aimed at elucidating these mechanisms, present detailed protocols for their investigation, and offer a comprehensive framework for future research and drug development endeavors.
Introduction: The Therapeutic Potential of Chromones
Chromones are a class of organic compounds characterized by a 1,4-benzopyrone skeleton. Naturally found in various plants, these compounds have a long history in traditional medicine.[1] Modern scientific investigation has revealed a wide spectrum of pharmacological activities associated with chromone derivatives, including anti-inflammatory, neuroprotective, and smooth muscle relaxant effects.[2] this compound belongs to this promising class of molecules. While direct, in-depth studies on its specific mechanism of action are emerging, a robust understanding can be constructed by examining its structural relatives, khellin and visnagin. These compounds are known to exhibit significant vasodilatory and anti-inflammatory properties, primarily attributed to their ability to block calcium channels.[1]
Postulated Primary Mechanism of Action: Calcium Channel Blockade
The cornerstone of this compound's mechanism of action is hypothesized to be its function as a calcium channel blocker. Calcium ions (Ca²⁺) are critical second messengers in a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By impeding the influx of extracellular calcium into the cell, this compound can effectively modulate these physiological responses.
The Role of L-Type Voltage-Gated Calcium Channels
It is proposed that this compound, like other vasodilatory chromones, selectively targets L-type voltage-gated calcium channels.[3] These channels are predominantly found in vascular smooth muscle cells and cardiac myocytes.[3] Blockade of these channels in vascular smooth muscle leads to a decrease in intracellular calcium concentration, preventing the activation of myosin light-chain kinase and subsequent muscle contraction, resulting in vasodilation.[4] In cardiac tissue, this action can lead to a reduction in heart rate and contractility.[4]
Signaling Pathway of Calcium Channel Blockade
The proposed signaling cascade for this compound-mediated vasodilation is illustrated below.
Figure 1: Proposed signaling pathway of this compound as a calcium channel blocker.
Experimental Validation Protocol: Aortic Ring Assay
To empirically validate the calcium channel blocking activity of this compound, the following ex vivo protocol using isolated rat thoracic aorta is recommended.
Objective: To determine if this compound induces vasodilation by blocking L-type calcium channels.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized Sprague-Dawley rat and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Contraction Induction: Induce a sustained contraction of the aortic rings using a high concentration of potassium chloride (KCl, e.g., 80 mM). This depolarizes the cell membrane and opens voltage-gated calcium channels.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and record the relaxation of the pre-contracted rings.
-
Positive Control: Repeat the experiment using a known L-type calcium channel blocker, such as verapamil, to establish a reference for the expected response.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
Expected Outcome: A concentration-dependent relaxation of the KCl-induced contraction would strongly suggest that this compound acts as a calcium channel blocker.
Postulated Secondary Mechanism of Action: Phosphodiesterase Inhibition
A complementary mechanism that may contribute to the vasodilatory effects of this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers that promote smooth muscle relaxation.[5]
The Role of PDE in Smooth Muscle Tone
In vascular smooth muscle, an increase in intracellular cGMP levels, often triggered by nitric oxide (NO), leads to the activation of protein kinase G (PKG).[6] PKG, in turn, phosphorylates several downstream targets that collectively reduce intracellular calcium and decrease the sensitivity of the contractile machinery to calcium, resulting in vasodilation.[6] By inhibiting the PDE5 isozyme, which specifically hydrolyzes cGMP, this compound could potentiate and prolong the NO-cGMP signaling pathway.[6]
Signaling Pathway of Phosphodiesterase Inhibition
The proposed signaling cascade for this compound-mediated PDE inhibition is depicted below.
Figure 2: Proposed signaling pathway of this compound as a phosphodiesterase inhibitor.
Experimental Validation Protocol: PDE Enzyme Assay
A direct in vitro enzyme assay is the most definitive method to confirm and quantify the inhibitory activity of this compound against specific PDE isozymes.
Objective: To determine the inhibitory potency and selectivity of this compound against various PDE isozymes, particularly PDE5.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human PDE isozymes (e.g., PDE1-5). Prepare a fluorescently labeled cGMP substrate.
-
Assay Reaction: In a microplate format, incubate the PDE enzyme with the fluorescent cGMP substrate in the presence of varying concentrations of this compound.
-
Positive Control: Use a known selective PDE5 inhibitor, such as sildenafil, as a positive control.
-
Detection: After a set incubation period, add a binding reagent that specifically binds to the cleaved, non-fluorescent GMP product. The resulting change in fluorescence polarization is proportional to the amount of hydrolyzed substrate.
-
Data Analysis: Measure the fluorescence polarization at each concentration of this compound. Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value for each PDE isozyme.
Expected Outcome: A low IC₅₀ value for PDE5 would confirm that this compound is a potent inhibitor of this enzyme. Comparing the IC₅₀ values across different PDE isozymes will reveal its selectivity profile.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that would be determined from the proposed experimental protocols.
| Parameter | Experimental Assay | Significance |
| EC₅₀ | Aortic Ring Assay | The concentration of this compound required to produce 50% of its maximal vasorelaxant effect. A lower EC₅₀ indicates higher potency. |
| IC₅₀ | PDE Enzyme Assay | The concentration of this compound required to inhibit 50% of the activity of a specific PDE isozyme. A lower IC₅₀ indicates greater inhibitory potency. |
Synergistic and Pleiotropic Effects
It is plausible that the vasodilatory effects of this compound result from a synergistic interplay between calcium channel blockade and PDE inhibition. By simultaneously reducing calcium influx and potentiating cGMP-mediated relaxation, the compound may achieve a more profound and sustained therapeutic effect.
Furthermore, the previously reported anti-inflammatory and neuroprotective actions of glycosylated this compound derivatives suggest that the core molecule may possess pleiotropic effects beyond smooth muscle relaxation.[7] Future research should aim to elucidate the full spectrum of its molecular targets and signaling pathways.
Conclusion and Future Directions
This technical guide has outlined the core postulated mechanisms of action for this compound, focusing on its roles as a calcium channel blocker and a phosphodiesterase inhibitor. The provided experimental protocols offer a clear roadmap for the validation of these hypotheses. A thorough understanding of its molecular interactions is paramount for the rational design of future drug development programs. Key areas for future investigation include:
-
In vivo efficacy studies: To translate the in vitro findings into a physiological context and assess the therapeutic potential of this compound in animal models of hypertension and other cardiovascular diseases.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Investigation of off-target effects: To ensure a comprehensive safety profile of the compound.
By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, paving the way for novel treatments for a range of human diseases.
References
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Calcium channel blockers. (n.d.). Mayo Clinic. Retrieved January 25, 2026, from [Link]
- Meisheri, K. D., & van Breemen, C. (1982). Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability. Journal of Pharmacology and Experimental Therapeutics, 221(2), 273-278.
- Lersch, R., Schymainski, A., & Esser, C. (2013). Khellin and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells. PLOS ONE, 8(9), e74917.
- Gerasimova, E. S., Kolotova, D. A., Gerasimov, A. V., & Gerasimova, E. I. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Frontiers in Pharmacology, 13, 986883.
- Kang, J. S., Chin, Y. W., Lee, J. H., Kim, J., & Keum, Y. S. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & Medicinal Chemistry Letters, 24(19), 4763-4767.
- Shariati, M., & Nway, N. C. (2023). Phosphodiesterase Inhibitors. In StatPearls.
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What is the mechanism of Khellin?. (2024, July 17). Patsnap Synapse. Retrieved January 25, 2026, from [Link]
- Li, M., Li, Y., & Li, Y. (2022). Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology. Frontiers in Pharmacology, 13, 843813.
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The relaxation of the smooth muscle cell and subsequent... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Visnagin and khellin modulate the expression of several AHR target... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- Yam, M. F., Tan, C. S., & Asmawi, M. Z. (2020). Underlying mechanism of vasorelaxant effect exerted by 3,5,7,2',4'-pentahydroxyflavone in rats aortic ring. European Journal of Pharmacology, 880, 173123.
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List of Calcium channel blockers (calcium antagonists). (2024, May 5). Drugs.com. Retrieved January 25, 2026, from [Link]
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Phosphodiesterase Inhibitors. (n.d.). CVPharmacology. Retrieved January 25, 2026, from [Link]
- Chen, Y. C., Lin, Y. C., & Liou, J. P. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry, 34, 116039.
- Ostroumova, O. S., & Schagina, L. V. (2020). Phosphodiesterase Type 5 Inhibitors Greatly Affect Physicochemical Properties of Model Lipid Membranes. International Journal of Molecular Sciences, 21(21), 8089.
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Smooth Muscle. (2017, July 18). YouTube. Retrieved January 25, 2026, from [Link]
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Calcium Channel Blockers: Uses & Side Effects. (2025, June 4). Cleveland Clinic. Retrieved January 25, 2026, from [Link]
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Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta. (2025, June 5). Neurophysiology. Retrieved January 25, 2026, from [Link]
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Khellin. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
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Smooth Muscle Contraction | Excitation Contraction Coupling | Nerve Muscle Physiology. (2022, March 2). YouTube. Retrieved January 25, 2026, from [Link]
- Dayan, F. E., Howell, J. L., & Weidenhamer, J. D. (2016). Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides. Journal of Agricultural and Food Chemistry, 64(50), 9467-9474.
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Phosphodiesterase Inhibitors: Types and Purpose. (2022, June 8). Cleveland Clinic. Retrieved January 25, 2026, from [Link]
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Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Calcium channel blocker. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
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anti-inflammatory properties of 5-O-Methylvisamminol
An In-Depth Technical Guide to the Anti-inflammatory Properties of 5-O-Methylvisamminol
Executive Summary
Chronic inflammation is a critical underlying factor in a multitude of diseases, driving a persistent need for novel and effective anti-inflammatory agents. Natural products have historically been a rich source of therapeutic compounds. This technical guide provides a comprehensive overview of the , a naturally occurring chromone. While much of the direct research has been conducted on its glycosidic form, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), metabolic studies have shown that deglycosylation is a primary metabolic pathway, suggesting that this compound is the active moiety in vivo. This guide will, therefore, focus on the anti-inflammatory mechanisms of GOMV as a proxy for the aglycone's activity, detailing its effects on key inflammatory signaling pathways, providing quantitative data from in vitro and in vivo studies, and presenting detailed experimental protocols for researchers in the field of drug discovery and development.
Introduction: The Therapeutic Potential of this compound
This compound is a chromone derivative isolated from Saposhnikovia divaricata, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] The compound is more commonly studied in its glycosylated form, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), also known as 5-O-Methylvisammioside.[2] Emerging evidence strongly indicates that GOMV possesses significant anti-inflammatory and antioxidant properties.[3]
From Prodrug to Active Aglycone: The scientific rationale for focusing on this compound stems from in vivo and in vitro metabolic studies of its glycoside, GOMV. These studies have revealed that deglycosylation is a major metabolic transformation, leading to the formation of the aglycone, this compound. This suggests that GOMV may act as a prodrug, with the aglycone being the biologically active form responsible for the observed therapeutic effects. This guide will synthesize the existing data on GOMV to build a comprehensive profile of the likely anti-inflammatory activity of this compound.
Chemical Structures:
-
4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV):
[1] -
This compound (Aglycone): (Inferred from the structure of GOMV) The structure consists of the same furochromone core as GOMV but without the glucose moiety attached at the 4'-position.
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of GOMV, and by extension this compound, are primarily attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have demonstrated that GOMV significantly suppresses the production of key inflammatory molecules:
-
Nitric Oxide (NO): GOMV inhibits the generation of NO in a dose-dependent manner.[3] This is achieved through the transcriptional inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[3]
-
Prostaglandin E2 (PGE2): The production of PGE2, a key mediator of pain and inflammation, is also significantly reduced by GOMV.[3] This effect is linked to the transcriptional inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin synthesis pathway.[3]
-
Pro-inflammatory Cytokines: GOMV has been shown to inhibit the production of several pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-γ (IFN-γ).[1]
Modulation of Key Signaling Pathways
The suppression of these inflammatory mediators is a direct consequence of GOMV's influence on upstream signaling cascades, particularly the NF-κB and MAPK pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
GOMV has been shown to inhibit the activation of the NF-κB pathway by:
-
Suppressing the expression of Toll-like receptor 4 (TLR4), the receptor that recognizes LPS.[1]
-
Inhibiting the phosphorylation and subsequent degradation of IκBα.[1]
-
Preventing the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The three major MAPK subfamilies involved in inflammation are c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).
GOMV has been demonstrated to markedly reverse the LPS-induced phosphorylation of JNK, p38, and ERK in RAW 264.7 macrophages, indicating its ability to suppress the activation of these key inflammatory signaling pathways.[1]
Figure 2: Inhibition of the MAPK signaling pathway by this compound.
Quantitative Analysis of Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of GOMV from various studies.
| Assay | Cell Line/Model | Stimulus | Concentration of GOMV | Effect | Reference |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Significant inhibition | [1] |
| PGE2 Production | RAW 264.7 | LPS | Not specified | Significant suppression | [3] |
| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Dose-dependent suppression | [1] |
| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Dose-dependent suppression | [1] |
| IL-1β, IL-6, IFN-γ, IL-22 Production | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Significant inhibition | [1] |
| Psoriasis-like lesions | BALB/c mice | Imiquimod | 6 mg/kg and 12 mg/kg | Ameliorated symptoms | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the , based on established protocols for its glycoside.
In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of inflammatory mediators and the activation of key signaling pathways in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (or GOMV)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for PGE2 and cytokines (e.g., IL-1β, IL-6, TNF-α)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for iNOS, COX-2, p-p65, p-IκBα, p-JNK, p-p38, p-ERK, and loading controls)
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for target genes)
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blot and qRT-PCR). Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
PGE2 and Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of PGE2, IL-1β, IL-6, and other cytokines using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPK proteins) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) system.
-
-
qRT-PCR Analysis:
-
Extract total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for iNOS, COX-2, IL-1β, IL-6, etc.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Figure 3: In Vitro Experimental Workflow.
In Vivo Anti-inflammatory Assay: Imiquimod-Induced Psoriasis-like Dermatitis in Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of psoriasis-like skin inflammation.
Materials:
-
BALB/c mice
-
Imiquimod cream (5%)
-
This compound (or GOMV)
-
Calipers for measuring skin thickness
-
Reagents for histological analysis (formalin, paraffin, hematoxylin and eosin)
-
Reagents for cytokine analysis from skin or serum samples
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Psoriasis:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back for 5-7 consecutive days.[4]
-
-
Treatment:
-
Administer this compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at desired doses (e.g., 6 and 12 mg/kg).[1] A vehicle control group and a positive control group (e.g., methotrexate) should be included.
-
-
Assessment of Disease Severity:
-
Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), which evaluates erythema (redness), scaling, and thickness on a scale of 0 to 4.[1]
-
Measure skin thickness daily using calipers.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect skin samples.
-
Fix the skin samples in 10% formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E) to assess epidermal thickness, keratinocyte proliferation, and inflammatory cell infiltration.
-
-
Cytokine Analysis:
-
Homogenize skin samples or collect serum to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-17, IL-23, TNF-α) using ELISA or multiplex assays.
-
Figure 4: In Vivo Experimental Workflow for Psoriasis Model.
Conclusion and Future Directions
The available scientific evidence strongly supports the anti-inflammatory potential of this compound, primarily through the extensive research conducted on its glycoside, 4'-O-β-D-glucosyl-5-O-methylvisamminol. Its ability to inhibit the production of key inflammatory mediators and modulate the crucial NF-κB and MAPK signaling pathways makes it a promising candidate for the development of new anti-inflammatory therapies.
Future research should focus on:
-
Directly evaluating the anti-inflammatory activity of the aglycone, this compound, to confirm its role as the active metabolite.
-
Conducting comprehensive dose-response studies to determine the IC50 values for its various anti-inflammatory effects.
-
Exploring its efficacy in a broader range of in vivo models of inflammatory diseases.
-
Investigating its pharmacokinetic and safety profiles to support its potential clinical translation.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound.
References
-
Guidelines for anti-inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. (2023). Acta Poloniae Pharmaceutica, 80(3), 305-313. [Link]
-
Yoo, O. K., & Keum, Y. S. (2019). 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages. Biomolecules & a therapeutics, 27(4), 381–385. [Link]
-
4'-O-b-D-glucosyl-5-O-methylvisamminol ameliorates imiquimod-induced psoriasis-like dermatitis and inhibits inflammatory cytok. (n.d.). SciELO. Retrieved January 25, 2026, from [Link]
-
Metabolites study on 5-O-methylvisammioside in vivo and in vitro by ultra high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. (2018). Journal of Chromatography B, 1092, 456-466. [Link]
Sources
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- 4. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
An In-Depth Technical Guide to the Phytochemical Analysis of 5-O-Methylvisamminol and Its Glycoside
This document provides a comprehensive, technically-grounded guide for the phytochemical analysis of 5-O-Methylvisamminol. It is intended for researchers, natural product chemists, and drug development professionals who require a robust framework for the isolation, structural elucidation, and quantification of this chromone. This guide emphasizes the causal relationships behind methodological choices, ensuring that the described protocols are not merely prescriptive but are also instructive and adaptable.
A critical point of clarity in the analysis of this compound is the distinction between this compound (the aglycone) and its commonly co-isolated and studied glycoside, 4'-O-β-D-Glucosyl-5-O-methylvisamminol, often referred to in literature and commercial sources as 5-O-Methylvisammioside.[1][2] The aglycone (C₁₆H₁₈O₅) and its glycoside (C₂₂H₂₈O₁₀) are intrinsically linked in their natural sourcing and analysis.[3][4] This guide will therefore address the analytical workflows for both molecules, as the analysis of one often necessitates the understanding of the other.
These compounds are primarily isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a plant used in traditional medicine.[1][2][3] The glycoside form, in particular, has been noted for its potential analgesic, anti-inflammatory, and neuroprotective properties, making rigorous analytical characterization essential for further research and development.[2][5][6][7]
Part 1: Sourcing, Extraction, and Isolation
The primary objective of the initial phase is to efficiently extract the target compounds from the plant matrix and then isolate them to a high degree of purity suitable for structural and quantitative analysis. The choice of methodology is dictated by the physicochemical properties of the target chromones—moderately polar compounds that require a balance of solvent polarity for effective extraction and purification.
Optimized Extraction from Plant Material
Ultrasonic-Assisted Extraction (UAE) is a superior method for extracting chromones from Radix Saposhnikoviae as it enhances extraction efficiency through acoustic cavitation while minimizing thermal degradation of the analytes.[2] The optimization of this process is critical for maximizing yield.
Field-Proven Insight: The use of a hydroethanolic solvent is a deliberate choice. The water component swells the plant matrix, increasing surface area and allowing for better penetration, while the ethanol effectively solubilizes the moderately polar chromone glycosides. The optimized temperature of 67°C provides sufficient energy to enhance solubility and diffusion without causing significant degradation.[2]
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Preparation: Mill the dried roots of S. divaricata to a fine powder (40-60 mesh) to increase the surface area for extraction.
-
Solvent Selection: Prepare a 75% (v/v) ethanol-water solution.
-
Extraction:
-
Combine the powdered plant material with the 75% ethanol solvent at a 1:20 solid-to-liquid ratio (g/mL).
-
Place the slurry in an ultrasonic bath set to a frequency of 40 kHz.
-
Maintain the extraction temperature at 67°C for a duration of 48 minutes.[2]
-
-
Harvesting: After extraction, centrifuge the mixture to pellet the solid plant material. Decant the supernatant.
-
Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
High-Purity Isolation via Counter-Current Chromatography
For preparative isolation, High-Speed Counter-Current Chromatography (HSCCC) is an exemplary technique. As a form of liquid-liquid partition chromatography, it eliminates the use of solid stationary phases, thereby preventing the irreversible adsorption and sample loss that can occur with traditional column chromatography.[8]
Causality of Method: The selection of the biphasic solvent system is the most critical parameter in HSCCC. The chloroform-methanol-water system provides the necessary polarity range to effectively partition the target compounds.[8] The goal is to achieve a partition coefficient (K) for the target analytes that is ideally between 0.5 and 2.0, ensuring good resolution and a reasonable elution time.
Experimental Protocol: HSCCC Isolation of 5-O-Methylvisammioside
-
Solvent System Preparation: Prepare the two-phase solvent system consisting of chloroform-methanol-water at a volume ratio of 10:8:4.[8] Mix the solvents vigorously in a separatory funnel and allow the phases to separate completely at room temperature.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the lower phase (chloroform-rich) as the stationary phase.
-
Set the apparatus to rotate at a speed of 800-900 rpm.
-
-
Sample Injection: Dissolve approximately 100 mg of the crude extract in a small volume of the biphasic solvent mixture and inject it into the column.
-
Elution: Pump the upper phase (aqueous-methanol rich) into the column as the mobile phase at a flow rate of 1.5-2.0 mL/min.
-
Fraction Collection: Monitor the effluent using a UV detector at ~254 nm and collect fractions based on the resulting chromatogram.
-
Purity Analysis: Analyze the collected fractions corresponding to the target peaks by analytical HPLC to confirm purity (>99%).[8] The pure fractions of 5-O-Methylvisammioside can then be pooled and evaporated.
Note on Isolating the Aglycone (this compound): To obtain the aglycone, the purified 5-O-Methylvisammioside must be hydrolyzed. This is typically achieved through acid hydrolysis (e.g., with 2M HCl in methanol at reflux for 2-4 hours), which cleaves the glycosidic bond. Following hydrolysis, the reaction mixture is neutralized, and the resulting aglycone is extracted with a non-polar solvent like ethyl acetate and purified using standard silica gel column chromatography or preparative HPLC.
Part 2: Definitive Structural Elucidation
Once a compound is isolated in pure form, its chemical structure must be unequivocally determined. The synergistic use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[9][10]
Caption: Workflow for structural elucidation of isolated phytochemicals.
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, clues about the compound's substructures. Electrospray ionization (ESI) is the preferred method for chromones as it is a soft ionization technique that typically yields a prominent molecular ion peak, such as the protonated molecule [M+H]⁺.
Data Summary for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₈O₅ | [3] |
| Molecular Weight | 290.31 g/mol | [3] |
| Precursor Ion (ESI+) | m/z 291 [M+H]⁺ | [3] |
| Key MS/MS Fragments | m/z 273, 219, 243 |[3] |
Interpretive Insight: The fragment at m/z 273 likely corresponds to the loss of a water molecule ([M+H-H₂O]⁺) from the tertiary alcohol. The other fragments provide a fingerprint that can be compared against spectral libraries or used for de novo structural deduction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive connectivity map of the molecule. A suite of 1D and 2D experiments is required for full assignment.[11][12] The structure of 5-O-Methylvisammioside has been confirmed using ¹H and ¹³C NMR.[8]
Self-Validating Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves a wide range of natural products and its residual solvent peak does not typically obscure key analyte signals.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number of protons, their chemical environments (chemical shift), and their neighboring protons (spin-spin coupling).
-
Acquire a ¹³C NMR spectrum (often with proton decoupling) to identify the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).
-
-
2D NMR for Connectivity:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through 2-3 bonds. This is fundamental for tracing out aliphatic spin systems and substitution patterns on aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It is the primary tool for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is the key to connecting molecular fragments and establishing the overall carbon skeleton. For example, it would show a correlation from the methyl protons of the 5-O-CH₃ group to the C5 carbon of the chromone ring, confirming its position.
-
-
Data Interpretation: The final structure is assembled like a puzzle by integrating all the data. The molecular formula from MS provides the list of "pieces," and the NMR correlations provide the instructions for how they connect.
Part 3: Robust Quantitative Analysis
For applications in quality control, pharmacokinetics, or bioactivity studies, a validated method for quantifying this compound or its glycoside is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the industry-standard technique for this purpose due to its high sensitivity, specificity, and reproducibility.[2][13][14]
Caption: General workflow for quantitative analysis using HPLC.
HPLC Method Development
Rationale for Method Parameters:
-
Column: A C18 column is the workhorse for RP-HPLC, providing excellent retention for moderately polar compounds through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the elution of compounds with a range of polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% formic acid) is crucial. It protonates acidic silanols on the silica support, reducing peak tailing, and ensures that acidic or basic analytes are in a single ionic form, leading to sharp, symmetrical peaks.
-
Detection: Chromones possess a strong UV chromophore, making a UV-Vis or Diode Array Detector (DAD) highly suitable for sensitive detection. The wavelength of maximum absorbance (λ_max) should be used for quantification to ensure the highest sensitivity.
Protocol for Quantitative Determination
-
Preparation of Standard Solutions:
-
Accurately weigh a certified reference standard of 5-O-Methylvisammioside.
-
Prepare a stock solution (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions from the stock solution to create a set of at least five calibration standards covering the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solutions:
-
Accurately weigh the crude extract or formulation to be analyzed.
-
Dissolve it in methanol, sonicate for 15 minutes to ensure complete dissolution, and dilute to a known volume. The final concentration should fall within the range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: λ_max (determined by scanning the standard with a DAD).
-
Injection Volume: 10 µL.
-
-
Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. Perform a linear regression to obtain the equation (y = mx + c) and correlation coefficient (r²).
-
Inject the sample solutions.
-
Determine the concentration of the analyte in the sample solution using the regression equation from the calibration curve.
-
Method Validation
To ensure the reliability of the quantitative data, the method must be validated according to International Council for Harmonisation (ICH) guidelines.[14]
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (using DAD); baseline resolution from other peaks. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the defined range.[15] |
| Accuracy | To measure the closeness of the results to the true value. | Recovery of 98-102% from a spiked matrix. |
| Precision | To measure the repeatability of the method. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.[13] |
| LOD/LOQ | To determine the lowest concentration that can be detected/quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To show the method is unaffected by small, deliberate variations. | RSD ≤ 2% after minor changes in flow rate, mobile phase composition, etc. |
References
-
Kang, J. S., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & Medicinal Chemistry Letters, 24(19), 4763-4767. [Link]
-
BioCrick. (n.d.). 5-O-Methylvisammioside. Retrieved from [Link]
-
Park, J. H., et al. (2015). 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. Behavioral and Brain Functions, 11(1), 28. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441970, this compound. Retrieved from [Link]
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ResearchGate. (n.d.). DP5 structural elucidation using the combined MS-NMR approach. Retrieved from [Link]
-
Han, Z., et al. (2009). Preparative Isolation and Purification of Prim-O-Glucosyl-Cinmifugin and 4'-O-β-D-Glucosyl-5-O-Methylvisamminol from Radix saposhnikoviae by High Speed Countercurrent Chromatography. Chinese Journal of Analytical Chemistry. ResearchGate link: [Link]
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Lima, D. P., et al. (2017). Validation of a high performance liquid chromatography method to quantify thymol in nanocapsules of bioactive essential oil from Lippia sidoides Cham. MOJ Biorg Org Chem, 1(6). [Link]
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Previato, J. O., et al. (1994). The use of NMR spectroscopy in the structure determination of a Leptomonas samueli glycosylphosphosphingolipid-derived oligosaccharide. Memórias do Instituto Oswaldo Cruz, 89(Suppl 2), 75-80. [Link]
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Hypha Discovery. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
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Wang, Y., et al. (2017). Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection. Journal of Analytical Methods in Chemistry, 2017, 4561089. [Link]
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MDPI. (2023). Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds. Toxins, 15(1), 1. [Link]
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Yefimov, S. V. (2022). Using MS Detector for Quantitative Analysis Pharmaceutical Products with HPLC. Scholars Academic Journal of Pharmacy, 11(12), 266-271. [Link]
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Ciriminna, R., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 24(20), 3743. [Link]
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Terasawa, K., et al. (2002). Separation and isolation methods for analysis of the active principles of Sho-saiko-to (SST) oriental medicine. Journal of Chromatography B, 769(2), 237-249. [Link]
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Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. [Link]
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VES College of Pharmacy (Autonomous), Mumbai. (2022, April 22). Isolation Menthol Sem V Pharmacognosy Phyto Chemistry II Keyur Shastri [Video]. YouTube. [Link]
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Alvi, S. N., et al. (2023). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. Molecules, 28(15), 5851. [Link]
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Boukhatem, M. N., & Setzer, W. N. (2020). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. Biointerface Research in Applied Chemistry, 10(5), 6462-6473. [Link]
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Holzgrabe, U. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Journal of Pharmaceutical and Biomedical Analysis, 227, 115291. [Link]
-
Khan, S., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Records of Natural Products, 18(2), 164-175. [Link]
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Abdullah, S., et al. (2022). Qualitative Analysis on the Phytochemical Compounds and Total Phenolic Content of Cissus hastata (Semperai) Leaf Extract. Molecules, 27(23), 8561. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5317707, 5-O-Methylvisammioside. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5317707, 5-O-Methylvisammioside. Retrieved from [Link]
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An In-Depth Technical Guide to 5-O-Methylvisamminol and its Epigenetic Modulating Derivative
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of Natural Product Epigenetics
In the dynamic landscape of epigenetic drug discovery, natural products present a treasure trove of chemical diversity and biological activity. This guide delves into the fascinating world of 5-O-Methylvisamminol and, more pivotally, its glycosidic derivative, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), a compound that has emerged as a modulator of a key epigenetic mark. The initial interest in this compound, a chromone found in medicinal plants, has led to the discovery of GOMV's more direct role in shaping the epigenetic landscape. This document serves as a technical resource for researchers seeking to understand and investigate the epigenetic-modifying properties of this class of compounds. We will dissect the mechanism of action, provide detailed experimental workflows, and present a framework for its characterization, empowering you to explore its therapeutic potential.
Section 1: From Plant to Epigenetic Target: Unveiling this compound and its Active Glycoside
This compound is a naturally occurring chromone, an organic heterotricyclic compound, that has been identified in plants such as Angelica japonica, Prionosciadium thapsoides, and Saposhnikovia divaricata[1]. While this compound itself has been a subject of phytochemical interest, it is its glycosylated form, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), that has garnered significant attention for its biological activities, particularly as an epigenetic modulator[2][3]. GOMV is also a major active chromone isolated from Saposhnikovia divaricata[4].
It is crucial for researchers to distinguish between the parent compound and its glycoside, as the available scientific literature points to GOMV as the primary entity responsible for the observed epigenetic effects. This guide will, therefore, focus on the properties and activities of GOMV, while acknowledging this compound as its parent aglycone.
Table 1: Chemical and Physical Properties
| Property | This compound | 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV) |
| Molecular Formula | C16H18O5 | C22H28O10 |
| Molecular Weight | 290.31 g/mol | 452.45 g/mol |
| Natural Sources | Angelica japonica, Prionosciadium thapsoides, Saposhnikovia divaricata[1] | Saposhnikovia divaricata[4] |
| Reported Activities | Natural product constituent | Epigenetic modulator, anti-inflammatory, antioxidant[2][3] |
Section 2: The Core Mechanism: Inhibition of Histone H3 Serine 10 Phosphorylation
The primary epigenetic mechanism of GOMV revolves around the modulation of a specific histone modification: the phosphorylation of histone H3 at serine 10 (H3S10ph). This phosphorylation event is a critical regulator of chromosome condensation during mitosis and also plays a role in transcriptional activation in response to various stimuli[5][6].
GOMV exerts its effect through a dual mechanism:
-
Inhibition of Aurora B Kinase: GOMV has been shown to inhibit the activity of Aurora B kinase, a key enzyme responsible for phosphorylating histone H3 at serine 10 during mitosis[4]. While the direct IC50 value for this inhibition has not been explicitly reported in the reviewed literature, its inhibitory effect is a cornerstone of its epigenetic modulating activity.
-
Disruption of the Histone H3-14-3-3ε Interaction: GOMV suppresses the direct interaction between histone H3 and the "reader" protein 14-3-3ε[4]. The 14-3-3 family of proteins recognizes and binds to specific phosphorylated motifs, including phosphorylated histone H3, thereby transducing the epigenetic signal into downstream cellular events[7][8]. By disrupting this interaction, GOMV effectively uncouples the epigenetic mark from its effector machinery.
The biological consequences of this targeted epigenetic modulation include a delay in mitotic cell cycle progression and the suppression of pro-inflammatory gene expression[4].
Figure 1: Mechanism of action of 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV).
Broader Epigenetic Context
To date, the scientific literature has primarily focused on the effect of GOMV on histone H3 serine 10 phosphorylation. There is currently no available data to suggest that GOMV directly modulates other key epigenetic marks such as DNA methylation or histone acetylation. Further research is warranted to explore the broader epigenetic footprint of this compound.
Section 3: A Practical Guide to Investigating GOMV's Epigenetic Activity
This section provides detailed, field-proven methodologies for characterizing the epigenetic modulating effects of GOMV. These protocols are designed to be self-validating, ensuring the robustness and reproducibility of your findings.
In Vitro Validation of Aurora B Kinase Inhibition
The foundational step in characterizing GOMV is to confirm its inhibitory activity against its primary kinase target, Aurora B. A luminescent kinase assay is a robust and sensitive method for this purpose.
Protocol: In Vitro Aurora B Kinase Activity Assay (ADP-Glo™ Kinase Assay)
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.
Materials:
-
Recombinant human Aurora B kinase
-
Kemptide (LRRASLG) or a specific histone H3 peptide substrate
-
ATP
-
GOMV (dissolved in a suitable solvent, e.g., DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GOMV in the appropriate solvent. The final solvent concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each GOMV dilution or solvent control.
-
Add 2 µL of a solution containing Aurora B kinase and the peptide substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each GOMV concentration relative to the solvent control and determine the IC50 value by fitting the data to a dose-response curve.
Causality and Self-Validation:
-
Positive Control: Include a known Aurora B inhibitor (e.g., Barasertib) to validate the assay's performance.
-
Negative Control: A reaction without enzyme will establish the background signal.
-
ATP Dependence: Varying the ATP concentration can help determine the mechanism of inhibition (e.g., ATP-competitive).
Cellular Assessment of Histone H3 Serine 10 Phosphorylation
To confirm that GOMV's in vitro activity translates to a cellular context, it is essential to measure the levels of H3S10ph in treated cells. Western blotting is a standard and reliable method for this analysis.
Protocol: Western Blot Analysis of Phospho-Histone H3 (Ser10)
Principle: This protocol uses specific antibodies to detect the levels of total histone H3 and phosphorylated histone H3 (Ser10) in cell lysates, allowing for the quantification of the specific phosphorylation event.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
GOMV
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% acrylamide is recommended for better resolution of histones)
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Rabbit or mouse anti-total Histone H3
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of GOMV for a predetermined time (e.g., 24 hours). Include a positive control for H3S10ph induction, such as treatment with a mitotic arrest agent (e.g., nocodazole).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a 15% SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-H3 (Ser10) (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
Causality and Self-Validation:
-
Loading Control: Probing for total histone H3 ensures that any observed decrease in H3S10ph is not due to a general decrease in histone levels.
-
Positive Control: Nocodazole-treated cells should show a strong H3S10ph signal, confirming the antibody and detection system are working correctly.
-
Dose-Response: A clear dose-dependent decrease in H3S10ph upon GOMV treatment provides strong evidence of its cellular activity.
Figure 2: Western blot workflow for assessing cellular H3S10 phosphorylation.
Probing the Disruption of the H3-14-3-3ε Interaction
To further dissect the mechanism of GOMV, it is important to demonstrate its ability to disrupt the interaction between phosphorylated histone H3 and the 14-3-3ε reader protein. A fluorescence polarization (FP) assay is a suitable method for this purpose.
Protocol: Fluorescence Polarization Assay for H3-14-3-3ε Interaction
Principle: This assay measures the change in the polarization of fluorescently labeled histone H3 peptide upon binding to the larger 14-3-3ε protein. Small, rapidly rotating fluorescent molecules have low polarization, while larger, slower-rotating complexes have high polarization. A disruptor of this interaction will cause a decrease in polarization.
Materials:
-
Recombinant human 14-3-3ε protein
-
Fluorescently labeled synthetic histone H3 peptide (amino acids 1-21) phosphorylated at Ser10 (e.g., FITC-ARTKQTARKS(phos)TGGKAPRKQLA)
-
GOMV
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
Procedure:
-
Binding Assay:
-
To determine the optimal concentration of 14-3-3ε, titrate the protein against a fixed concentration of the fluorescently labeled H3S10ph peptide (e.g., 10 nM).
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization.
-
Determine the EC50 concentration of 14-3-3ε for subsequent inhibition assays.
-
-
Inhibition Assay:
-
In a 384-well plate, add a serial dilution of GOMV.
-
Add 14-3-3ε at its EC50 concentration.
-
Add the fluorescently labeled H3S10ph peptide at a fixed concentration.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure fluorescence polarization.
-
Data Analysis: Calculate the percent inhibition for each GOMV concentration and determine the IC50 value.
Causality and Self-Validation:
-
Specificity Control: Use a non-phosphorylated version of the fluorescent peptide to ensure that the interaction is phosphorylation-dependent.
-
Competitive Inhibition: A known binder of 14-3-3 proteins can be used as a positive control for disruption.
-
Direct Fluorescence Quenching: Test GOMV alone with the fluorescent peptide to ensure it does not directly quench the fluorescence.
Section 4: Advanced Characterization and Future Directions
To gain a deeper understanding of the epigenetic consequences of GOMV treatment, researchers can employ genome-wide techniques.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): This technique can be used to map the genomic locations of H3S10ph and determine how GOMV treatment alters this landscape. This can reveal the specific genes and regulatory elements that are targeted by GOMV.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq): ATAC-seq can provide insights into how GOMV-induced changes in H3S10ph affect chromatin accessibility and, consequently, gene regulation.
-
RNA-sequencing (RNA-seq): By analyzing the transcriptome of GOMV-treated cells, researchers can identify the downstream effects on gene expression and link the epigenetic changes to cellular phenotypes.
The integration of these multi-omics datasets will provide a comprehensive picture of how GOMV functions as an epigenetic modulator and will be instrumental in identifying its potential therapeutic applications.
Conclusion
While the initial inquiry may begin with this compound, the scientific evidence strongly points to its glycoside, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), as the active epigenetic modulator. Its specific mechanism of inhibiting histone H3 serine 10 phosphorylation through the inhibition of Aurora B kinase and disruption of the H3-14-3-3ε interaction provides a clear avenue for further investigation. The protocols and experimental strategies outlined in this guide offer a robust framework for researchers to explore the epigenetic and therapeutic potential of this fascinating natural product. As our understanding of the intricate language of epigenetic modifications continues to grow, compounds like GOMV serve as valuable tools to both decipher this code and develop novel therapeutic interventions.
References
-
Kang, J. S., Chin, Y. W., Lee, K., Kim, J., & Keum, Y. S. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & medicinal chemistry letters, 24(19), 4763–4767. [Link]
-
Yoo, O. K., & Keum, Y. S. (2019). 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages. Biomolecules & therapeutics, 27(4), 381–385. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chang, C. Z., Chen, Y. W., Chen, C. H., Kwan, A. L., & Lin, C. L. (2015). 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. Behavioral and brain functions : BBF, 11, 28. [Link]
-
Walter, W., Clynes, D., Tang, Y., Marmorstein, R., Mellor, J., & Berger, S. L. (2008). 14-3-3 interaction with histone H3 involves a dual modification pattern of phosphoacetylation. Molecular and cellular biology, 28(8), 2840–2849. [Link]
-
Macdonald, N., Welburn, J. P., Noble, M. E., & Endicott, J. A. (2005). The role of 14-3-3 proteins in the control of cell division. Biochemical Society transactions, 33(Pt 6), 1413–1416. [Link]
-
Crosio, C., Fimia, G. M., Loury, R., Kimura, M., Okano, Y., Zhou, H., Sen, S., Allis, C. D., & Sassone-Corsi, P. (2002). Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases. Molecular and cellular biology, 22(3), 874–885. [Link]
-
Wei, Y., Yu, L., Bowen, J., Gorovsky, M. A., & Allis, C. D. (1999). Phosphorylation of histone H3 is required for proper chromosome condensation and segregation. Cell, 97(1), 99–109. [Link]
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Methodological & Application
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of 5-O-Methylvisamminol in Human Plasma
Abstract
This document provides a comprehensive guide to a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 5-O-Methylvisamminol in human plasma. This compound is a naturally occurring chromone derivative found in various medicinal plants, such as Saposhnikovia divaricata, and is investigated for its potential anti-inflammatory and anti-platelet aggregation effects.[1] As research into its pharmacokinetic profile and therapeutic potential expands, a reliable analytical method is crucial for drug development professionals. This application note details a complete protocol, from sample preparation to data analysis, and outlines a thorough method validation strategy in accordance with the principles outlined by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction: The Rationale for a Validated Assay
This compound, a khellinoid compound, has garnered interest for its pharmacological activities. To understand its absorption, distribution, metabolism, and excretion (ADME) properties, a sensitive and selective analytical method is indispensable.[5][6][7][8] LC-MS/MS is the "gold standard" for quantifying small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[9][10][11] This document outlines a proposed LC-MS/MS method, developed based on established principles for similar small molecule analysis, to support pharmacokinetic and toxicokinetic studies.[12]
The validation of this analytical procedure is paramount to ensure the integrity and reliability of the generated data.[13][14][15][16] The validation process demonstrates that the method is suitable for its intended purpose, providing confidence in the results submitted for regulatory evaluation.[2][17][18]
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, ensuring high-throughput analysis while maintaining data quality. The process involves plasma sample preparation, chromatographic separation, mass spectrometric detection, and data processing.
Caption: Overall experimental workflow for the quantification of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., a stable isotope-labeled this compound or a related khellinoid.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix.
-
Add 10 µL of the appropriate working standard solution to the calibration standards and quality control samples. Add 10 µL of 50:50 methanol:water to the blank and zero samples.
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Operating Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined empirically for this compound and the chosen IS |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Protocol
A comprehensive validation of the analytical method must be performed to ensure its reliability for the intended application.[2][17] The validation will be conducted in accordance with the ICH Q2(R1) and FDA guidelines.[2][3][4][17]
Specificity and Selectivity
-
Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Procedure:
-
Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of this compound and the IS.
-
Analyze a blank sample spiked with the IS and a zero sample (blank + IS) to ensure no contribution from the IS to the analyte's signal.
-
-
Acceptance Criteria: The response of interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
Linearity and Range
-
Objective: To demonstrate the linear relationship between the analyte concentration and the instrumental response over a specified range.
-
Procedure:
-
Prepare a calibration curve consisting of a blank, a zero sample, and at least six non-zero concentration levels.
-
Analyze the calibration curve in triplicate on three different days.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression with a 1/x² weighting.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in a series of measurements (precision).
-
Procedure:
-
Analyze quality control (QC) samples at four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Perform intra-day accuracy and precision by analyzing six replicates of each QC level on the same day.
-
Perform inter-day accuracy and precision by analyzing the QC samples on three different days.
-
-
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ).
-
The precision (expressed as the coefficient of variation, CV%) should be ≤15% (≤20% for LLOQ).
-
Recovery and Matrix Effect
-
Objective: To evaluate the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on the analyte's ionization (matrix effect).
-
Procedure:
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that of a neat solution at the same concentration.
-
-
Acceptance Criteria:
-
Recovery should be consistent and reproducible.
-
The CV of the matrix factor across different lots of plasma should be ≤15%.
-
Stability
-
Objective: To assess the stability of this compound in plasma under various storage and handling conditions.
-
Procedure:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 8 hours).
-
Long-Term Stability: Analyze QC samples stored at -80°C for an extended period (e.g., 30 days).
-
Post-Preparative Stability: Analyze processed samples kept in the autosampler for a specified period (e.g., 24 hours).
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation: Validation Summary
The results of the method validation should be presented in a clear and concise tabular format.
Table 1: Linearity of the Calibration Curve
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
|---|---|---|---|---|
| LLOQ (1) | 85-115 | <20 | 80-120 | <20 |
| Low (3) | 90-110 | <15 | 85-115 | <15 |
| Mid (100) | 92-108 | <15 | 85-115 | <15 |
| High (800) | 95-105 | <15 | 85-115 | <15 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The detailed protocol and the comprehensive validation strategy ensure that the method is fit for its intended purpose in supporting pharmacokinetic studies and other drug development activities. The adherence to international regulatory guidelines provides a strong foundation for the generation of high-quality, defensible data.
References
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Choi, Y. H., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & Medicinal Chemistry Letters, 24(19), 4589-4593. [Link]
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Li, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Journal of Pharmaceutical and Biomedical Analysis, 247, 116258. [Link]
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Kim, J. H., et al. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. Molecules, 30(13), 2845. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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De Nys, H., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC Europe, 34(11), 474-481. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioCrick. (n.d.). 5-O-Methylvisammioside. Retrieved from [Link]
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Hotha, K. K. (2012). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies (Doctoral dissertation). Jawaharlal Nehru Technological University Anantapur. [Link]
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De Nys, H., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]
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Patterson, K., et al. (2024). Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus). Journal of Veterinary Internal Medicine. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Arancibia, C., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2801. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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Wang, Y., et al. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Advances, 13(50), 35281-35289. [Link]
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Kumar, S. (2022). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. International Journal of Pharmaceutical Sciences and Research, 13(10), 3845-3855. [Link]
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de Oliveira, A. C. S., et al. (2017). Validation of a high performance liquid chromatography method to quantify thymol in nanocapsules of bioactive essential oil from Lippia sidoides. MOJ Biorg Org Chem, 1(6), 213-219. [Link]
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Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Pharma Growth Hub. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
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Bressan, E. (2015). FDA issues revised guidance for analytical method validation. Journal of Applied Bioanalysis, 1(3), 68-71. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Application Note: Quantitative Analysis of 5-O-Methylvisamminol in Human Plasma and Urine using LC-MS/MS
Introduction
5-O-Methylvisamminol is a naturally occurring chromone found in Saposhnikovia divaricata, a plant used in traditional medicine.[1] There is growing interest in the pharmacological properties of this compound, which necessitates the development of a robust and reliable analytical method for its quantification in biological matrices. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine. The method utilizes a simple and efficient sample preparation procedure and has been developed to meet the rigorous standards of bioanalytical method validation, making it suitable for pharmacokinetic studies and clinical research.
Scientific Principles
The accurate quantification of small molecules like this compound in complex biological samples such as plasma and urine presents several analytical challenges. These matrices contain a high abundance of endogenous components, including proteins and salts, which can interfere with the analysis and suppress the ionization of the target analyte in the mass spectrometer.[2] Therefore, a selective sample preparation technique is crucial to remove these interferences and enrich the analyte of interest. This method employs protein precipitation for plasma samples and a dilute-and-shoot approach for urine samples, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides high selectivity and sensitivity for the quantification of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Visnagin (Internal Standard, >98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Human urine (drug-free)
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
-
A reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
Stock and Working Solutions
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Primary Stock Solution of Visnagin (Internal Standard, 1 mg/mL): Accurately weigh and dissolve 10 mg of Visnagin in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
Experimental Protocols
Sample Preparation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[2] Acetonitrile is a commonly used and efficient protein precipitating agent.[2]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Visnagin).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and inject into the LC-MS/MS system.
Caption: Plasma protein precipitation workflow.
Urine typically contains lower protein concentrations than plasma, allowing for a simpler sample preparation approach.[3]
Protocol:
-
To 50 µL of human urine in a microcentrifuge tube, add 10 µL of the internal standard working solution (Visnagin).
-
Add 440 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Caption: Urine dilute-and-shoot workflow.
LC-MS/MS Analysis
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Parameters:
The selection of MRM transitions is critical for the selectivity and sensitivity of the method.[4] Based on the known fragmentation patterns of chromones, the following transitions are proposed.[5]
| Parameter | This compound | Visnagin (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 291.1 | 231.1 |
| Product Ion 1 (m/z) | 219.1 (Quantifier) | 175.1 (Quantifier) |
| Product Ion 2 (m/z) | 191.1 (Qualifier) | 203.1 (Qualifier) |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100 | 100 |
Method Validation
The developed method should be validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[6][7] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrices. |
| Linearity | Calibration curve with a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy & Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ) for both intra-day and inter-day runs. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix, with a %CV of ≤15%. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage in the freezer, and post-preparative stability in the autosampler. The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Results and Discussion
This application note provides a framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma and urine. The choice of Visnagin as an internal standard is based on its structural similarity to this compound, which should ensure similar extraction and ionization behavior, thereby improving the accuracy and precision of the method.[8] The proposed sample preparation methods are simple, rapid, and have been shown to be effective for the analysis of small molecules in their respective matrices. The LC-MS/MS parameters should be optimized to achieve the desired sensitivity and selectivity. A comprehensive validation according to regulatory guidelines will ensure the reliability of the data generated using this method.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma and urine. The simple sample preparation procedures and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput analysis in clinical and research settings.
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Application Notes and Protocols: Investigating the Bioactivity of 5-O-Methylvisamminol Using Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of 5-O-Methylvisamminol
This compound, a naturally occurring chromone found in plants such as Saposhnikovia divaricata, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Emerging research has illuminated its potential as a neuroprotective, anti-inflammatory, and anti-cancer agent.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust cell-based assays to investigate the multifaceted bioactivities of this compound. We will delve into the mechanistic underpinnings of its action and provide a detailed, field-proven protocol for a relevant cell-based assay, ensuring scientific integrity and reproducibility.
The therapeutic promise of this compound and its glycoside, 5-O-methylvisammioside, lies in their ability to modulate key cellular signaling pathways. Notably, studies have demonstrated that 5-O-methylvisammioside can mitigate depression-like behaviors by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway through the targeting of the proto-oncogene tyrosine-protein kinase Src.[2] This anti-inflammatory mechanism is further supported by findings that it reduces nitric oxide (NO) and malondialdehyde (MDA) levels in microglia.[3] Furthermore, its role as an epigenetic modulator, specifically as a suppressor of histone H3 phosphorylation, highlights its potential in oncology research.[4]
This guide will focus on a cell-based assay designed to quantify the anti-inflammatory effects of this compound on microglial cells, a cell type central to neuroinflammation. The protocol is designed to be a self-validating system, incorporating essential controls and clear endpoints to ensure the generation of trustworthy and actionable data.
Core Principles: Designing a Robust Cell-Based Assay
The successful implementation of a cell-based assay hinges on a thorough understanding of the compound's mechanism of action and the selection of an appropriate cellular model and endpoint. For this compound, its documented anti-inflammatory properties, particularly the inhibition of the NF-κB pathway, make a lipopolysaccharide (LPS)-induced inflammation model in microglial cells an ideal system for investigation.
The Causality Behind Experimental Choices
-
Cell Line Selection: The BV-2 murine microglial cell line is a well-established and widely used model for studying neuroinflammation. These cells respond robustly to LPS, a component of the outer membrane of Gram-negative bacteria, by activating inflammatory pathways, including the NF-κB pathway, and producing pro-inflammatory mediators like nitric oxide (NO).[3]
-
Stimulant: LPS serves as a potent and reproducible inflammatory stimulus, mimicking aspects of bacterial infection and inducing a strong inflammatory response in microglial cells.
-
Endpoint Measurement: The quantification of nitric oxide production is a reliable and straightforward method to assess the inflammatory response. The Griess assay provides a colorimetric readout of nitrite (a stable breakdown product of NO), which is directly proportional to NO synthase activity.
Signaling Pathway: this compound's Impact on Neuroinflammation
The diagram below illustrates the proposed mechanism of action for this compound in attenuating the inflammatory response in microglial cells.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocol: Quantifying the Anti-inflammatory Effect of this compound
This protocol details the steps for assessing the ability of this compound to inhibit LPS-induced nitric oxide production in BV-2 microglial cells.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| BV-2 murine microglial cells | ATCC | CRL-2469 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| This compound | Cayman Chemical | 10012432 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Griess Reagent System | Promega | G2930 |
| 96-well cell culture plates | Corning | 3596 |
Step-by-Step Methodology
1. Cell Culture and Seeding: a. Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours to allow for cell adherence.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended. b. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the wells should be kept below 0.1% to avoid cytotoxicity. c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). e. Incubate the plate for 1 hour at 37°C.
3. LPS Stimulation: a. Prepare a stock solution of LPS in sterile PBS. b. Dilute the LPS stock in culture medium to a final concentration of 1 µg/mL. c. Add 10 µL of the LPS solution to all wells except for the negative control wells. Add 10 µL of culture medium to the negative control wells. d. Incubate the plate for 24 hours at 37°C.
4. Nitric Oxide Measurement (Griess Assay): a. After the 24-hour incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. b. Prepare a nitrite standard curve using the provided nitrite standard in the Griess Reagent System. c. Add 50 µL of the Sulfanilamide solution to all samples and standards. d. Incubate for 10 minutes at room temperature, protected from light. e. Add 50 µL of the NED solution to all wells. f. Incubate for another 10 minutes at room temperature, protected from light. g. Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis and Interpretation: a. Calculate the nitrite concentration in each sample using the standard curve. b. The percentage of inhibition of NO production can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample - Absorbance of negative control) / (Absorbance of LPS control - Absorbance of negative control)] * 100 c. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of NO production is inhibited).
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cell-based assay.
Trustworthiness: A Self-Validating System
To ensure the reliability of the results, the following controls should be included in every experiment:
-
Negative Control: Cells treated with vehicle (DMSO) only (no LPS). This establishes the basal level of NO production.
-
Positive Control: Cells treated with vehicle (DMSO) and LPS. This represents the maximum inflammatory response.
-
Compound Cytotoxicity Control: It is crucial to assess whether this compound exhibits cytotoxicity at the tested concentrations, as this could lead to a false-positive result (a decrease in NO due to cell death rather than specific inhibition). A parallel assay, such as an MTT or CellTiter-Glo® assay, should be performed using the same compound concentrations and incubation times.
Data Presentation: Summarizing Quantitative Data
The following table provides an example of how to structure the quantitative data obtained from this assay.
| Treatment Group | This compound (µM) | Nitrite Concentration (µM) ± SD | % Inhibition |
| Negative Control | 0 | 1.2 ± 0.3 | - |
| Positive Control (LPS) | 0 | 25.8 ± 1.5 | 0 |
| Test Compound | 1 | 20.5 ± 1.1 | 21.3 |
| Test Compound | 5 | 14.3 ± 0.9 | 47.1 |
| Test Compound | 10 | 8.1 ± 0.6 | 72.5 |
| Test Compound | 25 | 3.5 ± 0.4 | 91.9 |
| Test Compound | 50 | 1.8 ± 0.2 | 98.4 |
Conclusion and Future Directions
This application note provides a robust and reproducible protocol for investigating the anti-inflammatory effects of this compound in a cell-based assay. By understanding the underlying mechanism of action and employing a self-validating experimental design, researchers can generate high-quality data to further elucidate the therapeutic potential of this promising natural compound.
Future studies could expand upon these findings by:
-
Investigating the effect of this compound on the expression of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) using techniques like ELISA or qPCR.
-
Exploring its effects on other cell types involved in inflammation, such as macrophages or endothelial cells.
-
Validating the in vitro findings in in vivo models of inflammation or neurodegenerative diseases.
By following the principles and protocols outlined in this guide, researchers will be well-equipped to contribute to the growing body of knowledge surrounding this compound and its potential applications in drug discovery and development.
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5-O-Methylvisammioside alleviates depression-like behaviors by inhibiting nuclear factor kappa B pathway activation via targeting SRC. PubMed. [Link]
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L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. NIH. [Link]
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4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. PubMed. [Link]
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Application Notes and Protocols for Assessing 5-O-Methylvisamminol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylvisamminol, a naturally occurring chromone isolated from Saposhnikovia divaricata, has garnered interest for its diverse biological activities, including anti-inflammatory and neuroprotective effects.[1][2] Preliminary studies indicate its potential to influence cell cycle progression, suggesting a possible application in oncology.[1][3] This document provides a comprehensive, field-proven protocol for assessing the in vitro cytotoxicity of this compound. We detail a multi-assay approach to generate a robust cytotoxicity profile, elucidating the compound's effects on cell viability, membrane integrity, and apoptosis. This guide is intended to provide researchers with the necessary tools to accurately evaluate the cytotoxic potential of this compound and similar natural compounds.
Introduction: Understanding this compound and the Rationale for Cytotoxicity Assessment
This compound belongs to the chromone class of compounds, which are known for a wide range of pharmacological effects. A glycosidic form, 4'-O-β-D-glucosyl-5-O-methylvisamminol, has been shown to induce cell cycle arrest at the G2/M phase in HT-29 colon cancer cells by suppressing histone H3 phosphorylation and inhibiting aurora B kinase activity.[1][3] This mechanism of action, targeting a critical checkpoint in cell division, strongly suggests that this compound may possess cytotoxic or cytostatic properties against rapidly proliferating cells.
Furthermore, related furanochromones, khellin and visnagin, have demonstrated cytotoxic effects through mechanisms including membrane destabilization and induction of cell death.[4][5] Given this precedent, a thorough investigation into the cytotoxicity of this compound is warranted to understand its therapeutic potential and toxicological profile.
This protocol outlines a three-tiered approach to comprehensively assess cytotoxicity:
-
Metabolic Viability Assessment: To determine the effect of the compound on overall cell health and proliferation.
-
Cell Membrane Integrity Assay: To measure direct damage to the cell membrane, a hallmark of necrosis.
-
Apoptosis Induction Assay: To investigate if the compound triggers programmed cell death.
Experimental Design and Workflow
A logical and well-controlled experimental design is paramount for obtaining reproducible and meaningful cytotoxicity data. The following workflow provides a systematic approach to assessing the cytotoxicity of this compound.
Figure 1: A comprehensive workflow for the cytotoxic assessment of this compound.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | Cayman Chemical | 22173 |
| Human colorectal carcinoma cell line (HT-29) | ATCC | HTB-38 |
| Human liver cancer cell line (HepG2) | ATCC | HB-8065 |
| Mouse fibroblast cell line (L929) | ATCC | CCL-1 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| LDH Cytotoxicity Detection Kit | Roche | 11644793001 |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
Detailed Protocols
Cell Line Selection and Rationale
The choice of cell line is critical and should be guided by the research question.[8][9] Based on the known activity of 4'-O-β-D-glucosyl-5-O-methylvisamminol on colon cancer cells, the following are recommended:
-
HT-29 (Human colorectal carcinoma): To directly investigate the cytotoxic effects on a relevant cancer cell line where a related compound has shown activity.[1]
-
HepG2 (Human liver cancer): To assess potential hepatotoxicity, a common concern in drug development.[10][11]
-
L929 (Mouse fibroblast): A standard cell line for general cytotoxicity testing as per ISO 10993-5, providing a baseline for non-cancerous cell toxicity.[12][13]
Preparation of this compound Stock Solution
Proper dissolution and storage of the test compound are crucial for accurate results.
-
Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Sonication may be used to aid dissolution.[14]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Seeding and Treatment
-
Cell Culture: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).[15][16] Allow cells to adhere overnight.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experimental wells.
-
Untreated Control: Cells in culture medium only.
-
Positive Control (for LDH and Caspase assays): A known cytotoxic agent (e.g., doxorubicin or staurosporine).
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[17]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Incubation with MTT: At the end of the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[19] Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Assay for Membrane Integrity
The LDH assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[20]
-
Sample Collection: At the end of the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.
-
Assay Procedure: Follow the manufacturer's instructions for the LDH cytotoxicity detection kit.[16][21] This typically involves adding a reaction mixture to the supernatant and incubating at room temperature.[20]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[22]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[23]
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to the cells in the 96-well plate. The reagent lyses the cells and contains a pro-luminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal.[23]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Data Interpretation and Visualization
A comprehensive understanding of this compound's cytotoxicity requires careful data analysis and visualization.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic compound. This is determined by plotting the percentage of cell viability (from the MTT assay) against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights from Multi-Assay Data
By comparing the results from the three assays, a preliminary understanding of the mechanism of cell death can be formulated.
| Scenario | MTT Assay Result | LDH Assay Result | Caspase-3/7 Assay Result | Interpretation |
| 1 | Decreased Viability | Low LDH Release | Increased Caspase Activity | Apoptosis is the primary mode of cell death. |
| 2 | Decreased Viability | High LDH Release | Low Caspase Activity | Necrosis or membrane damage is the primary mode of cell death. |
| 3 | Decreased Viability | High LDH Release | Increased Caspase Activity | A mixed mode of cell death (apoptosis and necrosis) is occurring. |
| 4 | Decreased Viability | Low LDH Release | Low Caspase Activity | The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic. |
Potential Signaling Pathway
Based on the known inhibition of aurora B kinase by a related compound, a potential signaling pathway leading to apoptosis can be proposed.[3]
Figure 2: Proposed mechanism of this compound-induced apoptosis via inhibition of the Aurora B kinase pathway.
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, the following quality control measures are essential:
-
Assay Validation: The performance of each assay should be validated according to established guidelines.[24][25] This includes determining the linear range, sensitivity, and specificity of each assay.
-
Reproducibility: All experiments should be performed with a minimum of three biological replicates, and each sample should be tested in triplicate within each experiment.
-
Historical Data: Maintain a record of historical data for positive and negative controls to monitor assay performance over time.
Conclusion
This application note provides a detailed and robust framework for assessing the cytotoxicity of this compound. By employing a multi-assay approach that interrogates cell viability, membrane integrity, and apoptosis, researchers can generate a comprehensive cytotoxicity profile. The provided protocols, coupled with sound experimental design and data interpretation, will enable a thorough evaluation of the therapeutic potential and toxicological risks associated with this promising natural compound.
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5o induces enhanced cytotoxicity in combination with specific... ResearchGate. [Link]
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Kang, J.-S., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & Medicinal Chemistry Letters, 24(19), 4763-4767. [Link]
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Khellin and Visnagin, Furanochromones from Ammi Visnaga. INBIOAR. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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Beltagy, A. (2016). Chemical composition of Ammi visnaga L. And new cytotoxic activity of its constituents khellin and visnagin. ResearchGate. [Link]
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Lee, J. H., et al. (2015). 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. Journal of Korean Medical Science, 30(11), 1636-1644. [Link]
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Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH. [Link]
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What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 407-408. [Link]
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MTT (Assay protocol). Protocols.io. [Link]
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Abdel-latif, R. G., et al. (2016). An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells. Pharmacognosy Magazine, 12(Suppl 2), S227-S234. [Link]
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Biocompatibility Testing of Medical Devices – Standards Specific Information for the Accreditation Scheme for Conformity Assessment (ASCA) Pilot. FDA. [Link]
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Pallocca, G., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16993. [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
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Beltagy, A. M. (2016). Chemical composition of Ammi visnaga L. and New Cytotoxic Activity of its Constituents Khellin and Visnagin. International Journal of Pharmacognosy and Phytochemical Research, 8(8), 1341-1346. [Link]
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Cell Viability Assays. Assay Guidance Manual. [Link]
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Test for in vitro cytotoxicity: Elution Method of Taglus Tuff Thermoforming Foils as per ISO 10993-5:2009. Vedia Solutions. [Link]
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Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Al-Snafi, A. E. (2018). Acute and subacute toxicity of Ammi visnaga on rats. IOSR Journal of Pharmacy, 8(8), 59-65. [Link]
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Muse® Caspase-3/7 Kit. MilliporeSigma. [Link]
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Application Note: Investigating the Epigenetic Effects of 5-O-Methylvisammioside, a Novel Histone H3S10 Phosphorylation Inhibitor
Abstract
Epigenetic modifications, including histone post-translational modifications, are critical regulators of gene expression and cellular processes.[1] The phosphorylation of histone H3 at serine 10 (H3S10ph) is a key epigenetic mark associated with chromatin condensation during mitosis and the transcriptional activation of immediate-early genes, particularly those involved in inflammation.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-O-Methylvisammioside, a natural chromone isolated from Saposhnikovia divaricata, as a tool for epigenetic research.[4] A glycosylated derivative, 4'-O-β-D-glucosyl-5-O-methylvisamminol (a synonym for 5-O-Methylvisammioside), has been identified as a potent and specific inhibitor of H3S10 phosphorylation.[2] We present the scientific background, mechanism of action, and detailed, validated protocols for utilizing this compound to probe epigenetic pathways in cell-based models.
Scientific Background and Mechanism of Action
Histone modifications are a cornerstone of epigenetics, creating a complex regulatory "code" that dictates DNA accessibility and gene transcription.[1][3] Among these, the phosphorylation of H3S10 is a dynamic mark catalyzed by kinases such as Aurora B during the cell cycle.[2] This modification is essential for proper chromosome condensation and segregation during mitosis.[2] During interphase, H3S10 phosphorylation is also implicated in the rapid induction of pro-inflammatory genes.[2]
5-O-Methylvisammioside (also known as 4'-O-β-D-glucosyl-5-O-methylvisamminol) has emerged as a first-in-class natural compound that epigenetically suppresses H3S10 phosphorylation.[2] Its mechanism of action is multifaceted and precise, offering a unique tool for studying these pathways.
Key Mechanistic Insights:
-
Inhibition of Aurora B Kinase: The compound has been shown to directly inhibit the kinase activity of Aurora B, a primary catalyst for H3S10 phosphorylation.[2]
-
Disruption of Protein-Protein Interaction: It suppresses the direct interaction between histone H3 and the scaffold protein 14-3-3ε.[2][5] This interaction is crucial for the signaling cascade that leads to gene activation.
-
Downstream Cellular Effects: As a consequence of H3S10ph inhibition, 5-O-Methylvisammioside induces cell cycle delay or arrest at the G2/M phase and can abrogate the expression of immediate pro-inflammatory genes.[2][5]
The elucidated pathway provides a clear framework for designing experiments to validate the compound's effect and explore its therapeutic potential.
Caption: Proposed mechanism of 5-O-Methylvisammioside in suppressing H3S10 phosphorylation.
Compound Specifications and Preparation
Proper handling and preparation of the compound are critical for reproducible results.
| Parameter | Details |
| Compound Name | 5-O-Methylvisammioside |
| Synonyms | 4'-O-β-D-glucosyl-5-O-methylvisamminol |
| CAS Number | 84272-85-5[4] |
| Molecular Formula | C₂₂H₂₈O₁₀[4] |
| Molecular Weight | 452.45 g/mol [4] |
| Appearance | White to off-white solid[4] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide)[4] |
Protocol for Stock Solution Preparation (10 mM):
-
Weighing: Accurately weigh 1 mg of 5-O-Methylvisammioside powder.
-
Solubilization: Add 221.02 µL of high-purity, anhydrous DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[4]
Experimental Protocols
The following protocols provide step-by-step methodologies to investigate the epigenetic activity of 5-O-Methylvisammioside.
Protocol 1: Validation of H3S10 Phosphorylation Inhibition by Western Blot
This is the primary assay to confirm the compound's effect on the target epigenetic mark. The protocol is optimized for a human colon cancer cell line, HT-29, where its activity has been previously demonstrated.[5]
A. Objective: To quantitatively measure the levels of phosphorylated Histone H3 at Serine 10 (H3S10ph) in cells treated with 5-O-Methylvisammioside.
B. Materials:
-
Cells: HT-29 human colon adenocarcinoma cell line.
-
Compound: 10 mM stock of 5-O-Methylvisammioside in DMSO.
-
Reagents: Complete cell culture medium (e.g., McCoy's 5A with 10% FBS), PBS, RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer.
-
Antibodies:
-
Primary: Rabbit anti-phospho-Histone H3 (Ser10) antibody, Rabbit anti-Histone H3 (Total) antibody (loading control).
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG.
-
-
Equipment: Cell culture incubator, 6-well plates, SDS-PAGE and Western blot apparatus, ECL substrate, and imaging system.
C. Step-by-Step Methodology:
-
Cell Seeding: Plate HT-29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment:
-
Prepare working solutions of 5-O-Methylvisammioside in complete medium. Based on published data, a final concentration of 10 µM is effective.[2][5] A dose-response curve (e.g., 1, 5, 10, 20 µM) is recommended for initial characterization.
-
Include a "Vehicle Control" well treated with an equivalent volume of DMSO (e.g., 0.1%).
-
A positive control, such as a mitotic inducer (e.g., nocodazole), can be used to ensure a strong basal H3S10ph signal.
-
Replace the medium in each well with the prepared treatment media. Incubate for a defined period (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a 15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-H3 (Ser10) antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection & Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Strip the membrane and re-probe with the anti-Total H3 antibody to serve as a loading control.
-
Quantify band intensities using software like ImageJ. Normalize the phospho-H3 signal to the total H3 signal.
-
D. Expected Results: A dose-dependent decrease in the normalized phospho-H3S10 signal is expected in cells treated with 5-O-Methylvisammioside compared to the vehicle control.
Caption: Experimental workflow for Western Blot analysis of H3S10 phosphorylation.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the downstream functional consequence of H3S10ph inhibition on cell cycle progression.
A. Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with 5-O-Methylvisammioside.
B. Materials:
-
Cells & Compound: As described in Protocol 1.
-
Reagents: PBS, 70% Ethanol (ice-cold), Propidium Iodide (PI) Staining Solution (containing RNase A).
-
Equipment: Cell culture incubator, 6-well plates, centrifuge, flow cytometer.
C. Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. It is advisable to collect both floating and adherent cells to account for any mitotic detachment.
-
Cell Harvest:
-
Collect the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS, detach them (e.g., with Trypsin-EDTA), and add them to the same conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE) to generate a histogram of DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
-
D. Expected Results: Treatment with 5-O-Methylvisammioside is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, consistent with its role in inhibiting a key mitotic phosphorylation event.[2][5]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in p-H3S10 (Western Blot) | - Inactive compound.- Insufficient treatment time/dose.- Low basal phosphorylation.- Inefficient phosphatase inhibition. | - Verify compound integrity.- Perform a dose-response and time-course experiment.- Use a positive control (e.g., nocodazole) to induce mitosis.- Always use fresh phosphatase inhibitors in lysis buffer. |
| High background on Western Blot | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent (e.g., BSA).- Titrate primary and secondary antibodies.- Increase the number or duration of TBST washes. |
| Poor resolution in cell cycle histogram | - Cell clumps.- Incorrect staining/acquisition.- RNase A inactivity. | - Filter samples through a cell strainer before acquisition.- Ensure proper fixation and staining times.- Confirm RNase A is active and present in the staining buffer to remove RNA signal. |
Conclusion
5-O-Methylvisammioside is a valuable and specific chemical probe for studying the epigenetic regulation of histone H3S10 phosphorylation. Its well-defined mechanism of action, targeting Aurora B kinase and the H3/14-3-3ε interaction, allows for precise dissection of pathways involved in cell division and inflammation. The protocols detailed in this guide provide a robust framework for validating its activity and exploring its functional consequences in various biological contexts, making it an essential tool for researchers in epigenetics and drug discovery.
References
-
Kang, J.S., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Thamban, T., et al. (2012). Epigenetic Modifications: Basic Mechanisms and Role in Cardiovascular Disease. Circulation Research. Available at: [Link]
Sources
- 1. Epigenetic Modifications: Basic Mechanisms and Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Modification Table | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Application Note & Protocol: Quantification of 5-O-Methylvisamminol in Herbal Extracts
For: Researchers, scientists, and drug development professionals.
Abstract
5-O-Methylvisamminol, a naturally occurring chromone, has garnered significant scientific interest due to its diverse biological activities. Found in medicinal plants such as Saposhnikovia divaricata and Ledebouriella seseloides, its accurate quantification in herbal extracts is paramount for quality control, standardization, and elucidation of its pharmacological properties.[1][2][3] This document provides a comprehensive guide to the quantification of this compound in complex herbal matrices. We present a detailed High-Performance Liquid Chromatography (HPLC) protocol, underpinned by robust sample preparation and method validation principles as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[4][5][6] The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific applications.
Introduction: The Scientific Imperative for Quantifying this compound
This compound belongs to the chromone class of compounds and has been identified in several medicinal herbs, notably in the roots of Saposhnikovia divaricata (Fang Feng) and Ledebouriella seseloides.[1][2][3][7] These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and pain.[7][8][9] Modern pharmacological studies have begun to validate these traditional uses, with research indicating that compounds like this compound and its glycoside form, 5-O-Methylvisammioside, possess anti-inflammatory, analgesic, and neuroprotective properties.[9][10][11]
The therapeutic potential of a herbal product is directly linked to the concentration of its active constituents. Therefore, a precise and reliable analytical method for quantifying this compound is essential for:
-
Quality Control: Ensuring the consistency and potency of herbal raw materials and finished products.
-
Standardization: Establishing a basis for the dosage and formulation of herbal medicines.
-
Pharmacological Research: Correlating the concentration of this compound with observed biological effects.
-
Drug Development: Providing a validated method for pharmacokinetic and pharmacodynamic studies.
This application note details a robust HPLC-UV method, a widely accessible and reliable technique for the quantification of phytochemicals in complex mixtures.[12][13]
Materials and Methods
Reagents and Materials
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized or Milli-Q), Formic acid (analytical grade)
-
Plant Material: Dried and powdered roots of Saposhnikovia divaricata or other relevant herbal sources.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL) for sample cleanup.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Balance
-
Ultrasonic Bath
-
Centrifuge
-
Vortex Mixer
-
SPE Manifold
Chemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₅ | |
| Molecular Weight | 290.31 g/mol | |
| Class | Chromone, Organic Heterotricyclic Compound |
Experimental Protocols
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to efficiently extract this compound from the complex plant matrix while minimizing interfering compounds. The choice of extraction solvent and cleanup procedure is critical for achieving a clean chromatogram and accurate results.
Methanol is a common and effective solvent for extracting moderately polar compounds like chromones from plant materials.[2][12] Sonication is employed to enhance extraction efficiency by disrupting cell walls.
-
Weighing: Accurately weigh approximately 1.0 g of the powdered herbal material into a centrifuge tube.
-
Solvent Addition: Add 20 mL of methanol to the tube.
-
Extraction: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Pooling: Combine the supernatants from all three extractions.
-
Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 5 mL of 50% methanol.
SPE is a crucial step to remove interfering compounds from the crude extract, which can otherwise co-elute with the analyte or cause column fouling. A C18 stationary phase is effective for retaining moderately polar compounds like this compound while allowing more polar impurities to pass through.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted extract (from step 3.1.1.9) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove highly polar impurities.
-
Elution: Elute the this compound with 5 mL of 80% methanol in water.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before HPLC analysis.
Diagram of the Experimental Workflow
Caption: Workflow for the quantification of this compound.
HPLC Method Protocol
The following HPLC conditions have been optimized for the separation and quantification of this compound. A gradient elution is often necessary for complex herbal extracts to achieve good resolution of the target analyte from other components.
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization for potential MS detection. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reverse-phase chromatography. |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 20% B | Allows for the elution of a wide range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | |
| Detection | UV at 254 nm | Chromones typically exhibit strong absorbance at this wavelength. |
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.
Method Validation: Ensuring Trustworthiness and Reliability
A validated analytical method provides confidence in the accuracy and precision of the results. The validation should be performed according to ICH guidelines Q2(R2).[4][6]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with the analyte, and the herbal extract sample. The peak for this compound should be well-resolved from other peaks.
-
Linearity: Assessed from the calibration curve as described in section 3.3.
-
Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies. A blank matrix is spiked with known concentrations of this compound (low, medium, and high) and analyzed. The percentage recovery is calculated.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): The analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): The analysis of replicate samples on different days, by different analysts, or with different equipment. The precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[14]
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria
The following table provides typical acceptance criteria for the validation parameters.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | ≤ 2% for repeatability; ≤ 3% for intermediate precision |
Data Analysis and Reporting
Quantification of this compound in Samples
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Express the final concentration as mg of this compound per gram of dried plant material.
Example Data Presentation
The following table illustrates how quantitative data can be presented.
| Sample ID | Plant Source | Retention Time (min) | Peak Area | Concentration (mg/g) |
| SD-01 | S. divaricata (Root) | 15.2 | 123456 | 2.47 |
| SD-02 | S. divaricata (Root) | 15.3 | 119876 | 2.40 |
| LS-01 | L. seseloides (Root) | 15.2 | 98765 | 1.98 |
Decision Tree for Method Adaptation
Sources
- 1. This compound | C16H18O5 | CID 441970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Chemical constituents of Ledebouriella seseloides Wolff] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saposhnikovia - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. caringsunshine.com [caringsunshine.com]
- 8. researchgate.net [researchgate.net]
- 9. Quality Evaluation of <i>Saposhnikovia divaricata</i> (Turcz.) Schischk from Different Origins Based on HPLC Fingerprint and Chemometrics - ProQuest [proquest.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of 5-O-Methylvisamminol for in vitro studies
Technical Support Center: Solubility Solutions for In Vitro Studies
Topic: Improving the Solubility of 5-O-Methylvisamminol
Welcome to the technical support guide for researchers working with this compound. This document provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges commonly encountered during in vitro experiments. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve reliable and reproducible results.
Introduction: The Solubility Challenge
This compound is a natural chromone derivative found in plants such as Saposhnikovia divaricata[1]. It has garnered research interest for its potential biological activities. However, like many hydrophobic natural products, its poor aqueous solubility presents a significant hurdle for in vitro testing. Inaccurate concentrations due to precipitation in cell culture media can lead to unreliable data and misinterpretation of the compound's efficacy and potency. This guide will walk you through a systematic approach to overcome these challenges.
A critical point of clarification: The literature and commercial listings often refer to a related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (also called 5-O-Methylvisammioside)[2][3]. This glycosylated form contains a sugar molecule, which significantly increases its polarity and aqueous solubility[4]. The guidance below is primarily aimed at the aglycone form, This compound , which is more hydrophobic and challenging to dissolve. If you are working with the glycoside form, you may find it is soluble in polar solvents like methanol, acetonitrile, or even directly in water to some extent[2].
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the recommended first-line solvent for creating a this compound stock solution?
For hydrophobic compounds like this compound, the industry-standard starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[5]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules[5][6].
Causality: The efficacy of DMSO stems from its ability to disrupt the intermolecular forces in the solid compound, allowing it to be solvated. It is also miscible with water and cell culture media, which is essential for subsequent dilutions. However, it is crucial to use anhydrous (water-free) DMSO, as absorbed atmospheric water can significantly reduce the solubility of hydrophobic compounds[7].
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
Preparation: Use a new or properly stored vial of anhydrous, sterile-filtered DMSO (≥99.9%). Allow it to come to room temperature if frozen. The melting point of DMSO is ~18.5°C[5].
Calculation: Determine the mass of this compound required to achieve a desired high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).
Dissolution: Add the calculated volume of DMSO to the vial containing the pre-weighed compound. Cap the vial tightly.
Mixing: Vortex the solution vigorously for 1-2 minutes.
Aid Dissolution (If Needed): If the compound does not fully dissolve, you can use a sonicating water bath for 10-15 minutes or gently warm the solution to 37°C. Visually inspect for any remaining particulate matter against a light source.
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles[8].
Q2: My compound precipitates when I add the DMSO stock to my cell culture medium. How do I fix this?
This common issue, known as "solvent crashing," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is insoluble. The key is to perform dilutions carefully and ensure the final concentration of the organic solvent is non-toxic and low enough to keep the compound in solution.
Causality: The final working solution must have a solvent composition that is thermodynamically favorable for your compound. A high percentage of aqueous medium creates an environment where the hydrophobic compound molecules prefer to aggregate with each other (precipitate) rather than interact with the water molecules. Keeping the final DMSO concentration low (typically <0.5%) is critical[8].
Workflow for Preventing Precipitation
The diagram below illustrates the decision-making process for preparing your final working solution.
Caption: Workflow for aqueous dilution of DMSO stocks. Best Practice: Never add a small volume of concentrated DMSO stock directly into a large volume of media. Instead, perform serial dilutions. For example, to get a 10 µM final concentration from a 10 mM stock, first dilute 1:10 in media (to get 1 mM), then 1:10 again (to get 100 µM), and finally 1:10 into your cell plate. This gradual reduction in solvent concentration helps maintain solubility.
Q3: What is the maximum concentration of DMSO my cells can tolerate, and how do I test it?
DMSO toxicity is cell-line dependent. While a general rule is to keep the final concentration below 0.5%, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%[9][10]. It is imperative to perform a solvent tolerance study for your specific cell line to establish a safe working concentration.
Causality: At high concentrations, DMSO can increase cell membrane permeability, induce oxidative stress, and even trigger apoptosis or differentiation, all of which will confound your experimental results[9]. A solvent control is the only way to ensure that the observed effects are due to your compound and not the solvent.
Protocol 2: Determining Maximum Tolerated Solvent Concentration
Plate Cells: Seed your cells in a 96-well plate at the same density you use for your experiments and allow them to adhere overnight.
Prepare Solvent Dilutions: Prepare dilutions of DMSO in your complete cell culture medium to match the final concentrations you plan to test (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control).
Treat Cells: Replace the old media with the media containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.
Incubate: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, PrestoBlue™, or CellTiter-Glo®) to measure the metabolic activity or ATP content of the cells.
Analyze Data: Normalize the results to the media-only control (set to 100% viability). The highest concentration of DMSO that does not cause a significant drop in viability (e.g., maintains ≥90% viability) is your maximum tolerated concentration.
| Solvent | Typical Max. Conc. (in vitro) | Notes |
| DMSO | 0.1% - 0.5% | Cell-line dependent. Always verify with a toxicity test.[8] |
| Ethanol | 0.1% - 0.5% | Can be more cytotoxic than DMSO for some cell lines; also more volatile.[9] |
Q4: I've tried everything with DMSO and the compound still precipitates, or the required DMSO concentration is toxic. What are my alternatives?
If standard DMSO-based methods fail, you can employ formulation strategies to enhance aqueous solubility. One of the most effective and widely used methods for research is complexation with cyclodextrins[11][12].
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can become encapsulated within this cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound[13][14]. Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol 3: Solubilization using SBE-β-CD
This protocol is adapted from methods used for similar poorly soluble compounds[4].
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of SBE-β-CD in your cell culture medium or a balanced salt solution (e.g., PBS). Sterile filter this solution through a 0.22 µm filter.
Prepare Concentrated Drug Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 25 mg/mL), as described in Protocol 1.
Form the Complex: Slowly add the concentrated DMSO stock to the SBE-β-CD solution while vortexing. A common ratio is 1 part DMSO stock to 9 parts cyclodextrin solution (e.g., 100 µL of stock into 900 µL of SBE-β-CD solution)[4]. This will result in a final solution containing 10% DMSO.
Mix Thoroughly: Vortex the mixture for 5-10 minutes to ensure complex formation. The solution should be clear.
Final Dilution: This new, solubilized stock can now be further diluted into your cell culture medium for your experiments. Remember to calculate the final concentration of both the compound and the SBE-β-CD.
Important Control: You must include a vehicle control containing the same final concentration of both DMSO and SBE-β-CD in your experiment to account for any effects of the formulation itself.
Other Advanced Strategies: While cyclodextrin complexation is highly effective, other methods exist for enhancing solubility, including the use of co-solvents (e.g., PEG300, Tween-80), solid dispersions, and nanosuspensions[15][16][17]. These are generally more complex to prepare in a sterile manner for cell culture and are often employed for in vivo formulations.
References
-
Koppel, A., et al. (2025-08-07). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021-07-26). Ascendia Pharmaceutical Solutions. [Link]
-
Table 4-2, Physical and Chemical Properties of Molybdenum and Compoundsa. NCBI. [Link]
-
This compound. PubChem, NIH. [Link]
-
Ainurofiq, A., et al. (2021-05-31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Chemical structure of 4'-O-b-D-glucosyl-5-O-methylvisamminol (4GMV). ResearchGate. [Link]
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Formulation strategies for poorly soluble drugs. (PDF). ResearchGate. [Link]
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Popa, M., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, PubMed Central. [Link]
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How do I make a stock solution of a substance in DMSO? (2016-01-14). ResearchGate. [Link]
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Holm, C., et al. Considerations regarding use of solvents in in vitro cell based assays. PMC, NIH. [Link]
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Techniques to enhance solubility of hydrophobic drugs: An overview. (PDF). ResearchGate. [Link]
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Fischer, M., et al. (2010-05-26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]
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Hörter, D. & Dressman, J.B. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC, PubMed Central. [Link]
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Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Savjani, K.T., et al. (2016-04-30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
Kang, J.S., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. PubMed. [Link]
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5-O-Methylvisammioside. PubChem, NIH. [Link]
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Kumar, S., et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC, PubMed Central. [Link]
-
Al-Aachi, U., et al. (2011-03-01). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
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Patel, M., et al. (2013-01-01). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Fischer, M., et al. (2010-06-15). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. SETAC. [Link]
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Samples in DMSO: What an end user needs to know. Ziath. [Link]
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Karmaus, A.L., et al. (2022-12-26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. [Link]
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Can I use Cyclodextrin to improve the solubility of a compound? (2015-11-16). ResearchGate. [Link]
-
Yin, J., et al. (2015-09-22). 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. PubMed. [Link]
-
Making stock solution in DMSO: how to automate. (2024-02-04). Reddit. [Link]
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Gursoy, R.N. & Benita, S. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, NIH. [Link]
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5-O-Methylvisamminol Technical Support Center: Stability and Storage Guidelines
Welcome to the technical support center for 5-O-Methylvisamminol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability and proper storage of this compound. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] Based on stability data for its glycoside counterpart, 5-O-Methylvisammioside, the following storage temperatures are recommended as a best practice for the solid form:
| Storage Condition | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Note: While this compound may be stable at room temperature for short periods, long-term storage at elevated temperatures is not advised due to the potential for thermal degradation, a common characteristic of chromone derivatives.[2]
Q2: How should I store solutions of this compound?
Once dissolved, this compound is more susceptible to degradation. It is imperative to store solutions at low temperatures to maintain their integrity. The stability of mutagenic compounds in DMSO has been shown to be excellent when stored at -20°C and -80°C for extended periods.[3] Drawing from data on the closely related 5-O-Methylvisammioside, the following storage conditions are recommended for solutions:[4]
| Storage Condition | Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Crucial Handling Advice: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Q3: What are the signs of degradation of this compound?
Visual inspection can be the first indicator of degradation. Look for:
-
Color Change: A noticeable change from its initial color may indicate the formation of degradation products.
-
Clumping or Change in Texture: For the solid form, this could indicate moisture absorption, which can accelerate degradation.
-
Precipitation in Solution: If a previously clear solution becomes cloudy or forms a precipitate upon storage, it may be a sign of degradation or insolubility at that temperature.
For a more definitive assessment of purity, analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector are recommended.[5] A shift in the retention time or the appearance of new peaks is indicative of degradation.
Troubleshooting Guide
Issue 1: I've left my solid this compound at room temperature for an extended period. Is it still usable?
Causality: Chromone derivatives can be susceptible to thermal degradation over time. The extent of degradation will depend on the duration and the specific temperature of exposure.
Recommended Action:
-
Visual Inspection: Check for any of the visual signs of degradation mentioned in Q3.
-
Purity Analysis: The most reliable way to assess the integrity of the compound is to perform a purity analysis using a validated analytical method like HPLC.
Issue 2: My this compound solution has been through multiple freeze-thaw cycles. What is the risk?
Causality: Repeated freezing and thawing can introduce moisture and increase the likelihood of degradation, especially for compounds in solution. This can lead to a decrease in the effective concentration of the active compound and the formation of unknown byproducts.
Recommended Action:
-
Prioritize Aliquoting: To avoid this issue in the future, always aliquot stock solutions into single-use volumes.
-
Re-qualification: If you suspect degradation due to multiple freeze-thaw cycles, it is best to re-qualify the solution's concentration and purity via HPLC or a similar analytical technique before use in critical experiments.
Issue 3: What solvents are compatible with this compound?
Causality: The choice of solvent can significantly impact the stability of a compound. While solubility is a primary consideration, the reactivity of the solvent with the compound is also critical.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Generally a good solvent for many organic compounds and is commonly used for preparing stock solutions.[4] Ensure you are using high-purity, anhydrous DMSO, as water content can promote hydrolysis.
-
Ethanol: Can be a suitable solvent, particularly for less polar compounds.
-
Methanol: While a good solvent, it can sometimes participate in reactions (e.g., esterification with acidic impurities). Use with caution and store solutions at low temperatures.[6]
Solvents to Use with Caution:
-
Aqueous Buffers: The stability of this compound in aqueous solutions is likely pH-dependent. Chromone derivatives can be susceptible to hydrolysis under acidic or basic conditions. If you must use an aqueous buffer, it is recommended to prepare the solution fresh and use it immediately. A stability study in your specific buffer system is advisable for long-term experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) vials. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a general framework for a forced degradation study. The specific conditions may need to be optimized for this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.
-
Base Hydrolysis: Add 0.1 M NaOH to another aliquot.
-
Oxidative Degradation: Add 3% H₂O₂ to a third aliquot.
-
Thermal Degradation: Incubate an aliquot at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot to a light source (e.g., a photostability chamber).
-
-
Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For the acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
References
-
Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones. MDPI. [Link]
-
(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. National Institutes of Health. [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]
-
An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection. MDPI. [Link]
-
Summary of degradation studies | Download Table. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
(PDF) Photochemical studies: Chromones, bischromones and anthraquinone derivatives. ResearchGate. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
-
Degradation in Thermal Properties and Morphology of Polyetheretherketone-Alumina Composites Exposed to Gamma Radiation. ResearchGate. [Link]
-
Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. PubMed. [Link]
-
Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. MDPI. [Link]
-
Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. PubMed. [Link]
-
DEVELOPMENT OF STABILITY-INDICATING SPECTROPHOTOMETRIC METHODS FOR THE QUANTITATIVE ANALYSIS OF TIEMONIUM METHYLSULPHATE IN THE PRESENCE OF DEGRADATION PRODUCTS. The American Journal of Applied Sciences. [Link]
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Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Analysis of the Stability of 0.04% Mitomycin C Ophthalmic Solution under Various Storage Conditions. PubMed. [Link]
-
In vitro antioxidant activity study of novel chromone derivatives. PubMed. [Link]
-
Optimization of Hydrothermal and Oleothermal Treatments for the Resistance of Dabema (Piptadeniastrum africanum (Hook.f.) Brenan) Wood. MDPI. [Link]
-
Photo-stability of a flavonoid dye in presence of aluminium ions. ResearchGate. [Link]
-
Photostability. RD Laboratories. [Link]
-
Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. RSC Publishing. [Link]
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. National Institutes of Health. [Link]
-
The stability of mutagenic chemicals stored in solution. PubMed. [Link]
-
[Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. PubMed. [Link]
-
Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. National Institutes of Health. [Link]
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Technical Support Center: Overcoming Poor Bioavailability of 5-O-Methylvisamminol In Vivo
Welcome to the technical support center for researchers working with 5-O-Methylvisamminol. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming the anticipated challenges of its poor in vivo bioavailability. As a chromone derivative, likely originating from natural sources, this compound presents a classic drug development hurdle: a promising bioactive scaffold with limited systemic exposure. This resource will equip you with the foundational knowledge and experimental frameworks to systematically diagnose and resolve these issues.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial questions and concerns when beginning in vivo studies with this compound.
FAQ 1: My in vivo efficacy studies with this compound are showing inconsistent or no effect, even at high doses. What is the likely cause?
A preliminary in vivo PK study is strongly recommended. This will provide crucial data on key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
FAQ 2: I am working with 4'-O-β-D-glucosyl-5-O-methylvisamminol. How does this relate to this compound's bioavailability?
Answer: 4'-O-β-D-glucosyl-5-O-methylvisamminol is the glycoside form of this compound. In vivo, a primary metabolic pathway for such glycosides is deglycosylation, which would yield this compound as a metabolite.[4] Therefore, the bioavailability of this compound in your studies is directly linked to the administration and subsequent metabolism of its glycoside precursor. The rate and extent of this conversion will be a critical factor in the appearance and concentration of this compound in the bloodstream. It is essential to quantify both the parent glycoside and the aglycone (this compound) in your pharmacokinetic analyses.
FAQ 3: What are the primary physicochemical properties of this compound that I should be concerned about regarding its bioavailability?
Answer: While specific experimental data for this compound is not widely published, based on its chromone structure, you should anticipate the following challenges:
-
Low Aqueous Solubility: This is a common characteristic of polycyclic aromatic compounds. Poor solubility in the gastrointestinal fluids will lead to a low dissolution rate, which is often the rate-limiting step for absorption.
-
High Lipophilicity (LogP): A high LogP value can lead to poor solubility in the aqueous environment of the gut and may also result in partitioning into lipid bilayers, hindering absorption.
-
Metabolic Instability: Chromone scaffolds can be susceptible to metabolism by cytochrome P450 enzymes in the liver and gut wall.[5]
A logical first step is to experimentally determine these properties.
Part 2: Experimental Workflows & Troubleshooting Guides
This section provides detailed experimental protocols and troubleshooting advice for key stages of your research.
Workflow 1: Physicochemical Characterization
Before attempting to improve bioavailability, you must first quantify the problem. This workflow outlines the essential initial characterization of your compound.
Objective: To determine the aqueous solubility and partition coefficient (LogP) of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
n-octanol
-
HPLC with UV or MS detector
-
Shaking incubator
-
Centrifuge
Procedure:
-
Aqueous Solubility:
-
Prepare a supersaturated solution of this compound in PBS (pH 7.4).
-
Equilibrate the solution in a shaking incubator at 37°C for 24 hours.
-
Centrifuge the solution to pellet the excess solid.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method.
-
-
LogP Determination (Shake-Flask Method):
-
Prepare a solution of this compound in n-octanol.
-
Mix this solution with an equal volume of PBS (pH 7.4).
-
Shake the mixture vigorously for 1 hour to allow for partitioning.
-
Centrifuge to separate the n-octanol and aqueous layers.
-
Measure the concentration of this compound in both layers by HPLC.
-
Calculate LogP as: Log10([Concentration in n-octanol] / [Concentration in aqueous layer]).
-
-
Issue: Inconsistent solubility results.
-
Cause & Solution: Ensure complete equilibration. Extend the incubation time to 48 hours and re-measure. Also, verify the pH of your buffer.
-
-
Issue: Difficulty in quantifying the compound in the aqueous phase for LogP.
-
Cause & Solution: The concentration may be below the limit of detection of your current analytical method. Develop a more sensitive LC-MS/MS method.[6]
-
Workflow 2: Formulation Development for Improved Bioavailability
Based on the initial characterization, you can now select a suitable formulation strategy to enhance the oral bioavailability of this compound.
| Formulation Strategy | Principle | Best Suited For |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate.[7][8] | Compounds where dissolution is the rate-limiting step. |
| Amorphous Solid Dispersions | Dispersing the drug in a hydrophilic polymer to prevent crystallization and improve solubility.[8] | Poorly soluble crystalline drugs. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the GI tract.[9][10] | Lipophilic drugs with poor aqueous solubility. |
| Cyclodextrin Complexation | Encapsulates the drug within a cyclodextrin molecule, which has a hydrophilic exterior and a lipophilic interior, to increase solubility.[9][11] | Molecules that can fit within the cyclodextrin cavity. |
Objective: To formulate this compound in a SEDDS to improve its solubilization in the gastrointestinal tract.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.
-
Based on the screening, select a combination and construct a ternary phase diagram to identify the optimal ratio of components for forming a stable microemulsion.
-
Prepare the SEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add this compound to the mixture.
-
Gently heat the mixture in a water bath (40-50°C) and vortex until a clear, homogenous solution is obtained.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or slightly bluish-white microemulsion.
-
Issue: The drug precipitates out of the SEDDS formulation upon dilution.
-
Cause & Solution: The drug concentration may be too high, or the formulation is not robust. Re-evaluate the ternary phase diagram and select a composition with a larger microemulsion region. Consider using a different combination of excipients.
-
-
Issue: The formulation is not forming a microemulsion.
-
Cause & Solution: The ratio of surfactant to co-surfactant may be suboptimal. Adjust the ratio and re-test. Ensure thorough mixing of the components.
-
Workflow 3: In Vivo Pharmacokinetic Study
This workflow details the execution of a PK study to evaluate the performance of your improved formulation compared to a simple suspension of the compound.
Objective: To determine and compare the pharmacokinetic profiles of this compound administered as a simple suspension and in an enhanced formulation (e.g., SEDDS).
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
This compound suspension (e.g., in 0.5% methylcellulose)
-
This compound SEDDS formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: Group 1 receives the suspension, and Group 2 receives the SEDDS formulation.
-
Administer the formulations via oral gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[6][12]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both groups.
-
Issue: High variability in plasma concentrations within a group.
-
Cause & Solution: This can be due to inconsistencies in dosing, stress during blood collection affecting GI motility, or inherent biological variability. Ensure accurate dosing technique and handle the animals consistently. Increase the number of animals per group to improve statistical power.
-
-
Issue: Plasma concentrations are still below the limit of quantification, even with the improved formulation.
-
Cause & Solution: The dose may still be too low, or the bioavailability enhancement is insufficient. Consider increasing the dose or exploring a different formulation strategy. Also, re-validate your bioanalytical method to ensure it has the required sensitivity.
-
Part 3: Data Interpretation & Advanced Concepts
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | This compound Suspension | This compound SEDDS |
| Cmax (ng/mL) | [Insert experimental value] | [Insert experimental value] |
| Tmax (h) | [Insert experimental value] | [Insert experimental value] |
| AUC (0-t) (ng*h/mL) | [Insert experimental value] | [Insert experimental value] |
| Relative Bioavailability (%) | 100% (Reference) | [Calculate as (AUC_SEDDS / AUC_Suspension) * 100] |
Visualizations
Caption: A systematic approach to addressing poor bioavailability.
Caption: Anticipated metabolic conversion to the active form.
References
- Baker, D. E. (2009). Drug Bioavailability. Hospital Pharmacy, 44(10), 887-888.
- Selvita. (n.d.). 5-O-Methylvisammioside.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Formation and metabolism of 6-(1-acetol)-8-(1-acetol)-rutin in foods and in vivo, and their cytotoxicity.
- PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- PubMed. (n.d.). Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis.
- ResearchGate. (n.d.). Metabolites study on 5‐O‐methylvisammioside in vivo and in vitro by ultra high performance liquid chromatography coupled to quadrupole time‐of‐flight mass spectrometry.
- PubMed. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin.
- Patsnap Synapse. (2025). How to improve the bioavailability of a drug?.
- Walsh Medical Media. (2021). An Overview of Bioanalytical Methods.
- National Institutes of Health. (n.d.). Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics.
- PubMed. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε.
- PubMed. (2015).
- ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Molecular modeling study bioactive natural product of khellin analogues as a novel potential pharmacophore of EGFR inhibitors.
- PubMed Central. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin.
- PubMed Central. (n.d.).
- ResearchGate. (2018). Challenges with chromone as a privileged scaffold in drug discovery.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Taylor & Francis Online. (n.d.). Molecular modeling study bioactive natural product of khellin analogues as a novel potential pharmacophore of EGFR inhibitors.
- PubMed. (2024).
- ACS Publications. (2018).
- MDPI. (n.d.). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design.
- MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition.
- MDPI. (n.d.).
- United Arab Emirates Ministry of Health and Prevention. (n.d.). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
-
PubMed. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][13][14][15]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction.
- ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- PubMed. (2022).
- NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- Semantic Scholar. (2022). Analysis of Time-Dependent Pharmacokinetics Using In Vitro–In Vivo Extrapolation and Physiologically Based Pharmacokinetic.
- ResearchGate. (2025). Medicinal Chemistry of Khellin and Its Synthetic Derivatives: Progress and Future Potential in Drug Discovery.
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- 15. Formation and metabolism of 6-(1-acetol)-8-(1-acetol)-rutin in foods and in vivo, and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide for Characterizing and Minimizing Off-Target Effects of Novel Small Molecule Inhibitors
A Foreword from the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of small molecule inhibitors. The topic of focus is minimizing the off-target effects of 5-O-Methylvisamminol , a chromone derivative with known anti-inflammatory and neuroprotective properties.[1][2]
Initial research indicates that a related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol, inhibits Aurora B kinase activity and suppresses the interaction between histone H3 and 14-3-3ε.[3][4] While this provides a potential primary target, the full selectivity profile of this compound is not extensively documented in public literature. Therefore, this guide will serve a dual purpose: it will address the known activities of this compound family while also providing a robust, universal framework for assessing and mitigating off-target effects for any novel small molecule inhibitor you may be developing.
The principles and workflows detailed here are designed to instill scientific rigor and confidence in your experimental outcomes. By systematically characterizing your compound's activity, you can ensure that the observed biological effects are truly linked to the intended target.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Target Validation
This section addresses the foundational questions that arise when a novel compound produces an interesting but unconfirmed biological effect.
Q1: My results with this compound are promising, but how can I be sure the phenotype is from the intended target and not an off-target effect?
This is the most critical question in early-stage research. An observed phenotype is only as valuable as the evidence linking it to a specific molecular target. An off-target effect is an interaction of a drug with a biological molecule other than its intended target, which can lead to unforeseen consequences and misinterpretation of data.[5][6]
To build a strong case for on-target activity, you must employ orthogonal methods —independent experimental approaches that measure the same attribute through different physical principles.[7][8] This reduces the risk of method-specific artifacts and builds a powerful, multi-faceted argument for your hypothesis.
Your initial validation checklist should include:
-
Confirm Dose-Response Relationship: Does the phenotypic effect change predictably with increasing concentrations of this compound? A classic sigmoidal curve suggests a specific binding interaction.
-
Use a Structurally Unrelated Control: Can you replicate the phenotype using a different, structurally distinct inhibitor of the same target? If two different molecules designed for the same target produce the same result, it strongly implicates that target.
-
Use a Negative Control Analog: Synthesize or acquire a structurally similar version of this compound that is inactive against the primary target. This is a crucial control; if this molecule fails to produce the phenotype, it demonstrates that the specific chemical features of your active compound are required, not just some general property of the chemical scaffold.[9]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 1. Logic flow for initial on-target validation.", fontname="Arial", fontsize=12];
Q2: I'm observing unexpected toxicity or a phenotype unrelated to my target's known biology. What are the first steps to investigate a potential off-target effect?
Unexplained cellular toxicity or divergent phenotypes are classic red flags for off-target activity. The first step is to systematically profile your compound's selectivity.
Recommended Action:
-
Perform a Broad Kinase Selectivity Screen: Given that a related compound inhibits Aurora B kinase, a kinase screen is a logical and powerful first step.[3] Many kinases share structural similarities in their ATP-binding pockets, making them common off-targets for small molecule inhibitors.[10] Commercial services can screen this compound against a panel of hundreds of human kinases at a fixed concentration (e.g., 1 µM).[11][12]
Interpreting the Results:
The output of a kinase screen is typically presented as "% Inhibition" at the tested concentration. This allows you to quickly identify potential off-target hits.
| Target Kinase | Family | % Inhibition @ 1µM this compound | Potency (IC50) | Notes |
| Aurora B (Primary Target) | Ser/Thr Kinase | 98% | 50 nM | Expected on-target activity. |
| Off-Target Kinase 1 (e.g., SRC) | Tyrosine Kinase | 85% | 200 nM | Significant off-target hit. |
| Off-Target Kinase 2 (e.g., LCK) | Tyrosine Kinase | 72% | 800 nM | Moderate off-target hit. |
| Off-Target Kinase 3 (e.g., GSK3B) | Ser/Thr Kinase | 15% | >10 µM | Likely not biologically relevant. |
| Table 1: Example kinase selectivity profile for this compound. This table presents hypothetical data to illustrate how results from a kinase profiling service might look. The IC50 values would be determined in subsequent follow-up experiments. |
Any kinase showing significant inhibition (e.g., >70%) should be considered a plausible off-target and investigated further with full IC50 determination assays.
Section 2: Troubleshooting Guides - In-Depth Experimental Protocols
This section provides detailed methodologies for key experiments to dissect on-target from off-target effects directly within the relevant biological context.
Guide 1: How to Confirm Target Engagement in Live Cells
A compound's activity in a test tube (biochemical assay) can differ from its activity in a cell, where factors like membrane permeability and high ATP concentrations come into play.[10] Confirming that your compound physically binds to its intended target inside the cell is a critical validation step.[13]
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in intact cells.[14] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15][16]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound (typically 10-20x the cellular EC50) for 1-2 hours.[17]
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a PCR thermocycler, followed by cooling to 4°C.[17]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Analyze the amount of the target protein (e.g., Aurora B) remaining in the soluble fraction for each temperature point using Western Blot or another specific protein detection method.
-
Plot the relative amount of soluble protein against temperature for both vehicle- and drug-treated samples. A shift in the melting curve to the right for the drug-treated sample confirms target engagement.
-
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).", fontname="Arial", fontsize=12];
Guide 2: How to Deconvolute Confounding Off-Target Signaling
If your kinase screen reveals a potent off-target, it's essential to determine if that off-target is responsible for your observed phenotype.
Scenario: Your primary target is Aurora B Kinase , which regulates mitosis. You observe cell cycle arrest, as expected. However, your kinase screen shows that this compound also potently inhibits SRC , a tyrosine kinase involved in cell growth and survival pathways. Is the cell cycle arrest due to Aurora B inhibition, SRC inhibition, or both?
Recommended Strategy: Orthogonal Inhibition and Rescue Experiments
-
Orthogonal Inhibition:
-
Source a highly selective SRC inhibitor that does not inhibit Aurora B.
-
Treat your cells with this SRC-specific inhibitor.
-
Question: Does the SRC-specific inhibitor phenocopy (replicate) the cell cycle arrest seen with this compound?
-
If Yes: The phenotype is likely driven by SRC inhibition.
-
If No: The phenotype is likely driven by Aurora B inhibition.
-
-
-
Genetic Rescue/Knockdown:
-
Use siRNA or shRNA to specifically knock down the expression of Aurora B.
-
Question: Does the genetic knockdown of Aurora B phenocopy the effect of this compound? This provides a powerful, non-pharmacological confirmation of the target's role.
-
Conversely, you can perform a rescue experiment. In cells where Aurora B is knocked down, express a version of Aurora B that is resistant to this compound (via mutation). If the compound's effect is lost in these cells, it proves the effect is mediated through Aurora B.
-
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 3. Deconvoluting on- and off-target signaling pathways.", fontname="Arial", fontsize=12];
By using these multi-pronged, evidence-based strategies, you can build a robust and defensible model of your compound's mechanism of action, ensuring the integrity and impact of your research.
References
-
Chen, W., et al. (2015). 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. PubMed. Available at: [Link]
-
Kang, J. S., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. PubMed. Available at: [Link]
-
Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. PubMed. Available at: [Link]
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Kim, D. H., et al. (2019). 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages. PubMed. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available at: [Link]
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EFMC. (n.d.). Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. Available at: [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. NCBI. Available at: [Link]
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Singh, I. P., & Bodiwala, H. S. (2010). Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1. NIH. Available at: [Link]
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Patsnap. (2024). What is the mechanism of Khellin? Patsnap Synapse. Available at: [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
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American Pharmaceutical Review. (2012). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. Available at: [Link]
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ResearchGate. (2025). Medicinal Chemistry of Khellin and Its Synthetic Derivatives: Progress and Future Potential in Drug Discovery. ResearchGate. Available at: [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Chiarino, D., et al. (1978). Stereochemistry of viminol, a novel central analgesic. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Khellin. Wikipedia. Available at: [Link]
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Workman, P., & Collins, I. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (2025). Methods for detecting off-target effects of CRISPR/Cas9. ResearchGate. Available at: [Link]
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MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. University of Dundee. Available at: [Link]
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Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Available at: [Link]
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IGI Global. (n.d.). Orthogonal experimental design: Significance and symbolism. IGI Global. Available at: [Link]
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MDPI. (2021). In Silico Studies of Khellin and Related Furochromenes by Modified POM Analysis. MDPI. Available at: [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
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The Chemical Probes Portal. (n.d.). Probe Evaluation. The Chemical Probes Portal. Available at: [Link]
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Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Taylor & Francis Online. Available at: [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
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Massive Bio. (2026). Off Target Effect. Massive Bio. Available at: [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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PubChem. (n.d.). Visammiol. National Center for Biotechnology Information. Available at: [Link]
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- 1. 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Protocol for 5-O-Methylvisamminol Degradation Analysis
Welcome to the technical support guide for the degradation analysis of 5-O-Methylvisamminol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, frequently asked questions, and troubleshooting advice to ensure the successful execution of your stability studies. As a furanochromone, this compound possesses a unique chemical architecture that requires a well-defined strategy to understand its stability profile. This guide provides the expertise and practical insights needed to navigate the complexities of its degradation analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers encounter when initiating a degradation analysis of a novel compound like this compound.
Q1: What is the primary purpose of a forced degradation study for this compound?
A1: A forced degradation or stress testing study is a critical component of the drug development process, mandated by regulatory bodies like the ICH.[1] Its primary objectives are to:
-
Identify Potential Degradants: Determine the degradation products of this compound that could form under various environmental conditions (e.g., acid, base, light, heat, oxidation).[2]
-
Elucidate Degradation Pathways: Understand the chemical breakdown mechanisms of the molecule.
-
Develop Stability-Indicating Methods: Create and validate an analytical method, typically HPLC, that can accurately measure the parent drug and separate it from all potential degradation products.[3][4] This ensures the method can monitor the drug's stability over time.
-
Inform Formulation and Storage: The data gathered helps in developing a stable formulation and defining appropriate storage conditions and shelf-life for the final drug product.[5]
Q2: What are the most probable degradation pathways for a furanochromone like this compound?
A2: Given its furanochromone structure, this compound is susceptible to several degradation pathways:
-
Photodegradation: Furocoumarins and furanochromones are well-known for their photosensitivity.[6] UV and visible light can induce reactions, potentially leading to dimerization, oxidation of the furan ring, or other complex rearrangements.[7][8]
-
Oxidation: The electron-rich furan and chromone rings are susceptible to oxidative attack.[9][10] This can lead to the formation of hydroxylated species, ring-opened products, or other oxidative artifacts.
-
Hydrolysis: While this compound lacks highly labile ester or amide groups typically prone to hydrolysis, the chromone core itself can undergo ring opening under harsh acidic or basic conditions, although this often requires more extreme conditions than simple ester hydrolysis.[11][12]
Q3: How much degradation should I target in a forced degradation study?
A3: The generally accepted target for forced degradation is between 5-20% degradation of the active pharmaceutical ingredient (API).[13]
-
Too little degradation (<5%) may not be sufficient to produce and identify all relevant degradation products.
-
Too much degradation (>20%) can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world stability. This can also complicate the interpretation of results and mass balance calculations.[1] If you observe too much or too little degradation, you should adjust the stress conditions (e.g., concentration of stressor, temperature, duration) accordingly.[1]
Q4: What is a "stability-indicating method," and why is it essential?
Part 2: Experimental Protocol for Forced Degradation
This section provides a detailed, step-by-step protocol for conducting a forced degradation study of this compound.
2.1 Objective
To intentionally degrade this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method capable of resolving the parent compound from all generated degradation products.
2.2 Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Ammonium acetate or potassium dihydrogen phosphate (for mobile phase buffer)
-
Formic acid or orthophosphoric acid (for pH adjustment)
2.3 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector. An LC-MS system is highly recommended for identifying unknown degradants.[14][15]
-
Analytical balance
-
Calibrated pH meter
-
Water bath or dry bath incubator
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Forced-air oven
2.4 Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This solution will be used for the stress experiments.
2.5 Forced Degradation Conditions
The following table outlines the recommended starting conditions for the stress studies. These should be adjusted to achieve the target 5-20% degradation.[1]
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of the working solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. |
| Base Hydrolysis | Mix 1 mL of the working solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. |
| Oxidation | Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store the solid drug substance in a forced-air oven at 80°C for 48 hours. Also, store the working solution at 60°C for 48 hours. |
| Photolytic Degradation | Expose the solid drug substance and the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
| Control Sample | Mix 1 mL of the working solution with 1 mL of purified water and store under normal conditions alongside the stressed samples. |
2.6 Sample Preparation Post-Degradation
-
Acid/Base Samples: Before analysis, neutralize the samples by adding an equimolar amount of base or acid, respectively (e.g., add 1 mL of 0.1 N NaOH to the acid-stressed sample).
-
All Samples: Dilute the neutralized/stressed samples to a final concentration suitable for HPLC analysis (e.g., 0.02 mg/mL) using the mobile phase as the diluent whenever possible. Filter through a 0.45 µm syringe filter before injection.
2.7 Proposed Stability-Indicating HPLC-UV Method
This is a starting point for method development. Optimization will be necessary to achieve adequate separation.[3]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) / %B: 0/10, 25/90, 30/90, 31/10, 35/10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA detector, scan from 200-400 nm. Monitor at a suitable wavelength (e.g., λmax of this compound). |
2.8 Experimental Workflow Diagram
Caption: Workflow for the forced degradation analysis of this compound.
Part 3: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you might encounter.
Category: Degradation Experiment Issues
Q: I see no or very little degradation of this compound. What should I do? A: This indicates your stress conditions are too mild.
-
Causality: The activation energy for the degradation reaction has not been reached.
-
Solutions:
-
Increase Stressor Concentration: For acid/base hydrolysis and oxidation, try increasing the concentration of the stressor (e.g., from 0.1 N to 1 N HCl, or from 3% to 10% H₂O₂).[1]
-
Increase Temperature: Chemical reactions are often accelerated by heat. Increase the temperature of your incubation (e.g., from 60°C to 80°C).[16]
-
Extend Duration: Increase the exposure time to the stress condition.[1]
-
Combine Stressors: In some cases, a combination of stressors (e.g., heat and acid) may be required, but this should be approached cautiously to avoid overly complex degradation profiles.
-
Q: There's too much degradation; the parent peak is almost gone. How do I adjust my conditions? A: This suggests your stress conditions are too harsh, leading to extensive or secondary degradation.
-
Causality: The reaction is proceeding too quickly or past the point of primary degradation.
-
Solutions:
-
Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.[1]
-
Lower Temperature: Reduce the incubation temperature or run the experiment at room temperature or even in an ice bath.
-
Shorten Duration: Sample at earlier time points to find the optimal duration that yields 5-20% degradation.[1]
-
Q: My degradation results are inconsistent between replicate experiments. What are the likely causes? A: Inconsistent results typically point to poor control over experimental parameters.
-
Causality: Variability in temperature, timing, or solution preparation affects reaction rates.
-
Solutions:
-
Ensure Accurate Preparation: Use calibrated pipettes and balances for preparing all solutions. Prepare fresh stressor solutions for each experiment.
-
Maintain Consistent Temperature: Use a calibrated, stable water bath or oven. Ensure samples reach the target temperature before starting the timer.[1]
-
Precise Timing: Use a timer to ensure consistent exposure times for all samples.
-
Homogeneous Samples: Ensure thorough mixing when adding the stressor to the drug solution.
-
Category: HPLC Analysis & Chromatography Problems
Q: My chromatogram shows poor resolution between the this compound peak and a degradant peak. How can I improve it? A: Poor resolution means the method is not "stability-indicating." Method optimization is required.
-
Causality: The chromatographic conditions are not sufficient to separate two structurally similar compounds.
-
Solutions:
-
Modify the Gradient: Make the gradient shallower (i.e., increase the gradient time while keeping the solvent composition change the same). This gives the peaks more time to separate.[3]
-
Change Mobile Phase pH: Altering the pH can change the ionization state of the analyte or degradants, which can significantly impact retention and selectivity. Try adjusting the pH by ±1 unit.
-
Try a Different Column: If modifying the mobile phase doesn't work, try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a different C18 column with different end-capping) to introduce a new separation mechanism.
-
Adjust Temperature: Lowering or raising the column temperature can affect selectivity.
-
Q: I'm seeing significant peak tailing. What's the cause? A: Peak tailing can be caused by chemical or physical issues within the HPLC system.
-
Causality: Secondary interactions between the analyte and the column, or blockages in the flow path.
-
Solutions:
-
Check for Column Contamination: Regenerate or wash the column according to the manufacturer's instructions. If the problem persists, a void may have formed at the column inlet, or the column may be permanently damaged and require replacement.[17]
-
Adjust Mobile Phase pH: If your analyte is basic, it can interact with residual acidic silanol groups on the silica packing. Working at a lower pH (e.g., pH < 3) can suppress this interaction.
-
Rule out Extra-Column Effects: Ensure fittings are properly made and that the tubing volume between the injector, column, and detector is minimized.[18]
-
Q: My retention times are shifting between injections. Why is this happening? A: Drifting retention times suggest an unstable system.
-
Causality: Inconsistent mobile phase composition, fluctuating flow rate, or temperature changes.
-
Solutions:
-
Check for Leaks: Inspect all fittings for any signs of leakage, which would cause the flow rate to drop.
-
Ensure Proper Mobile Phase Mixing/Degassing: If mixing online, ensure the pump's proportioning valves are working correctly. Air bubbles in the pump can cause pressure fluctuations and retention time shifts; ensure your mobile phase is adequately degassed.[17]
-
Allow for Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This can take 10-20 column volumes.[17]
-
Use a Column Oven: Thermostat the column to maintain a consistent temperature, as temperature variations can affect retention times.
-
Part 4: Data Interpretation & Hypothetical Degradation Pathway
4.1 Data Interpretation
-
Peak Purity: Use a PDA detector to assess peak purity for the this compound peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.[19]
-
% Degradation: Calculate the percentage of degradation by comparing the area of the parent peak in the stressed sample to the control sample.
-
% Degradation = [(Area_Control - Area_Stressed) / Area_Control] x 100
-
-
Mass Balance: The sum of the assay value and the levels of all degradation products should ideally be close to 100% of the initial value. A good mass balance (e.g., 95-105%) provides confidence that all major degradants have been detected.
4.2 Hypothetical Degradation Pathway of this compound
Based on the known chemistry of furanochromones, the following diagram illustrates potential degradation pathways under oxidative and photolytic stress. LC-MS analysis would be required to confirm the structures of these potential products.
Caption: Plausible degradation pathways for this compound.
References
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Bencsik, T., et al. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules, 22(4), 586. [Link]
-
de la Cruz-Lázaro, E., et al. (2016). Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides. Journal of Agricultural and Food Chemistry, 64(51), 9597-9604. [Link]
-
Barreca, S., et al. (2021). New Insights into the Degradation Path of Deltamethrin. Molecules, 26(13), 3822. [Link]
-
Kovalenko, L. V., et al. (2007). Photodegradation of some Furocoumarins in Ethanol under UV Irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 186(2-3), 273-278. [Link]
-
Moret, S., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2824. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
- Skoog, D. A., et al. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (Note: A general reference for analytical principles, a specific URL is not applicable).
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Hill, S. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
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Abdel-Kader, M. S., et al. (1997). High performance liquid chromatography analysis of the furanochromones khellin and visnagin in various organs of Ammi visnaga (L.) Lam. at different developmental stages. Planta Medica, 63(6), 557-559. [Link]
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Song, P. S., & Tapley, K. J. (1979). Mechanisms of photosensitization by furocoumarins. Photochemistry and Photobiology, 29(6), 1177-1197. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Gurovic, J. P., et al. (2020). Determination of phototoxic furanocoumarins in natural cosmetics using SPE with LC-MS. Analytica Chimica Acta, 1101, 137-145. [Link]
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ResearchGate. (2017). Degradation Pathway. [Link]
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de la Cruz-Lázaro, E., et al. (2016). Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides. Journal of Agricultural and Food Chemistry, 64(51), 9597-9604. [Link]
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Shah, V. P., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 284. [Link]
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Nchinda, A. T. (2005). Chemical Studies of Selected Chromone Derivatives. Rhodes University. [Link]
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Jain, D., et al. (2011). Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form. Journal of the Chilean Chemical Society, 56(1), 585-589. [Link]
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Kłopotowska, D., et al. (2023). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 16(11), 1545. [Link]
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Al-Tohamy, R., et al. (2022). Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. Catalysts, 12(3), 323. [Link]
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Patel, Y., & Shah, N. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(5), 486-493. [Link]
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Kumar, P., et al. (2023). Stability-indicating HPLC method optimization using quality by design for dorzolamide hydrochloride and its related impurities. Journal of Applied Pharmaceutical Science, 13(10), 131-141. [Link]
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Sharma, S., & Singh, A. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Research Journal of Pharmacy and Technology, 17(6), 2841-2846. [Link]
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Ewies, F. F., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
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Potapenko, A. Y., & Kyagova, A. A. (1998). [Photobiophysics of furanocoumarins]. Biofizika, 43(2), 346-357. [Link]
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Sharma, G., & Saini, V. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(3), 334-342. [Link]
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Kumar, V., et al. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 3033-3041. [Link]
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Tran, T. H., et al. (2015). The Hydrolysis of Diclofenac Esters. Journal of Pharmaceutical Sciences, 104(11), 3847-3855. [Link]
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Kumar, A., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Quantification of Antihistaminic & Asthmatic. International Journal of Pharmaceutical Sciences and Medicine, 5(7), 1-13. [Link]
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Technical Support Center: Navigating the Challenges in Large-Scale Synthesis of 5-O-Methylvisamminol
Welcome to the comprehensive technical support guide for the large-scale synthesis of 5-O-Methylvisamminol. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting for the common and complex challenges encountered during the scale-up of this valuable furochromone derivative. Our focus is on not just what to do, but why a particular approach is scientifically sound, ensuring a robust and reproducible process.
Introduction to the Synthesis of this compound
This compound, a derivative of the naturally occurring furochromones khellin and visnagin, presents significant therapeutic potential.[1][2] However, transitioning its synthesis from the laboratory bench to a large-scale manufacturing setting introduces a host of challenges. These can range from reaction control and impurity profiles to purification efficiency and material handling. This guide will address these critical aspects in a practical question-and-answer format.
A common and logical synthetic approach to this compound on a larger scale involves the selective demethylation of the more readily available khellin to visnagin, followed by reduction to visamminol, and subsequent selective methylation.
Visualizing the Synthetic Pathway
Caption: A simplified workflow for the synthesis of this compound from khellin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of chromone derivatives like this compound?
A1: The primary challenges can be categorized as follows:
-
Harsh Reaction Conditions: Many traditional chromone syntheses require strong acids or bases and high temperatures, which can be corrosive to industrial reactors and lead to unwanted side reactions.[3]
-
Impurity Profile: The formation of closely related impurities can complicate purification, requiring advanced chromatographic techniques that may be costly and time-consuming on a large scale.
-
Scalability of Reactions: Reactions that work well on a gram scale may not be directly scalable due to issues with heat transfer, mixing, and reagent addition.
-
Solvent Selection and Recovery: The choice of solvents is critical for reaction efficiency, product isolation, and environmental impact. Efficient recovery and recycling of solvents are key economic and ecological considerations.
-
Crystallization and Polymorphism: Achieving a consistent crystalline form of the final product is crucial for its stability, bioavailability, and ease of formulation.
Q2: Which starting material is more suitable for large-scale synthesis: khellin or visnagin?
A2: Both khellin and visnagin can be isolated from the plant Ammi visnaga.[4] Khellin is often present in higher quantities, making it a more economically viable starting material. However, the synthesis of this compound from khellin requires an additional selective demethylation step to yield visnagin, which then proceeds through the synthetic route. The choice ultimately depends on the cost and availability of the raw materials versus the cost and efficiency of the additional synthetic step.
Q3: What are the critical quality attributes (CQAs) for the final this compound product?
A3: The critical quality attributes for this compound as an active pharmaceutical ingredient (API) would typically include:
-
Purity: A high level of purity with well-defined limits for specific impurities.
-
Identity: Confirmed structure and stereochemistry.
-
Crystallinity and Polymorphic Form: A consistent and stable crystalline form.
-
Residual Solvents: Levels of residual solvents must be below the limits defined by regulatory bodies.
-
Heavy Metals: Absence of heavy metal contamination.
-
Water Content: A controlled level of moisture.
Troubleshooting Guides for Key Synthetic Steps
Step 1: Selective Demethylation of Khellin to Visnagin
This step is crucial for converting the more abundant khellin into the immediate precursor for visamminol.
Q: We are observing incomplete demethylation and the formation of over-demethylated byproducts. What could be the cause and how can we optimize this step?
A: Incomplete demethylation and the formation of di-demethylated or other byproducts are common challenges. The root causes often lie in the choice of demethylating agent, reaction time, and temperature control.
| Potential Issue | Root Cause Analysis | Recommended Solution |
| Incomplete Reaction | Insufficient equivalents of demethylating agent (e.g., Lewis acids like AlCl₃, BBr₃, or nucleophiles like L-selectride). Reaction temperature is too low or reaction time is too short. | Increase the molar equivalents of the demethylating agent incrementally. Optimize the reaction temperature and time based on in-process controls (IPCs) using HPLC. |
| Over-demethylation | Reaction temperature is too high or the reaction is allowed to proceed for too long. The demethylating agent is too harsh. | Carefully control the reaction temperature. Perform a time-course study to determine the optimal reaction time. Consider using a milder demethylating agent. |
| Formation of Impurities | Presence of moisture can deactivate Lewis acid reagents and lead to side reactions. Inefficient quenching of the reaction can lead to the formation of degradation products. | Ensure all reagents and solvents are anhydrous. Optimize the quenching procedure, for example, by slowly adding the reaction mixture to a cold, aqueous solution. |
Experimental Protocol: Optimized Selective Demethylation
-
Reactor Setup: A glass-lined or Hastelloy reactor is recommended due to the corrosive nature of many demethylating agents. The reactor should be equipped with a robust overhead stirrer, a temperature probe, and an inert gas inlet.
-
Reagent Charging: Charge the reactor with anhydrous dichloromethane (DCM) and cool to -10 °C. Slowly add aluminum chloride (AlCl₃) (1.1 equivalents) while maintaining the temperature below 0 °C.
-
Khellin Addition: Dissolve khellin in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 1-2 hours, ensuring the temperature does not exceed 0 °C.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Slowly transfer the reaction mixture to a separate reactor containing a chilled (0-5 °C) aqueous solution of hydrochloric acid (2N).
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain crude visnagin.
Step 2: Reduction of Visnagin to Visamminol
The reduction of the ketone functionality in visnagin to the corresponding alcohol, visamminol, is a critical step.
Q: Our reduction of visnagin with sodium borohydride (NaBH₄) is sluggish and gives low yields. What are the potential reasons?
A: Sluggish reactions and low yields in borohydride reductions can often be attributed to solvent choice, temperature, and the purity of the starting material.
| Potential Issue | Root Cause Analysis | Recommended Solution |
| Slow Reaction Rate | Methanol, a common solvent for NaBH₄ reductions, can react with the reducing agent over time, reducing its potency. The reaction temperature may be too low. | Use a co-solvent system such as THF/methanol or dioxane/water. Maintain the reaction temperature between 20-25 °C. |
| Low Yield | Impurities in the starting visnagin may be interfering with the reaction. Incomplete work-up leading to product loss in the aqueous phase. | Ensure the visnagin used is of high purity. Optimize the extraction solvent and the number of extractions during work-up. |
| Epimerization | The newly formed stereocenter can be prone to epimerization under harsh basic or acidic conditions during work-up. | Maintain a neutral pH during work-up and purification. |
Visualizing Potential Side Reactions in Chromone Synthesis
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Technical Support Center: Enhancing the Shelf-Life of 5-O-Methylvisamminol Formulations
Welcome to the technical support center for 5-O-Methylvisamminol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the stability and shelf-life of formulations containing this promising natural compound. As a chromone derivative isolated from sources like Saposhnikovia divaricata[1], this compound presents unique formulation challenges, primarily related to its likely poor aqueous solubility and potential for chemical degradation.
This guide is structured to provide both quick answers through Frequently Asked Questions (FAQs) and in-depth problem-solving through our Troubleshooting Guides. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial stages of formulating this compound.
Q1: What are the primary factors that can degrade this compound in a formulation?
A1: Based on its chemical structure (a chromone with a methoxy group and a tertiary alcohol), this compound is susceptible to several degradation pathways. The primary environmental factors to control are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[2][3]
-
Light (Photodegradation): The chromone core is a chromophore, meaning it absorbs light, particularly UV light. This energy absorption can trigger photochemical reactions, leading to degradation.[2][4][5]
-
Oxygen (Oxidation): The presence of oxygen can lead to oxidative degradation, a common issue for many organic molecules, especially those with electron-rich aromatic systems.[2]
-
pH: The stability of this compound in solution is likely pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[6]
-
Moisture: For solid formulations, exposure to humidity can lead to hydrolysis and can also increase molecular mobility, facilitating degradation.[2][7][8][9][10]
Q2: What are the recommended storage conditions for pure this compound powder?
A2: For long-term storage of the solid active pharmaceutical ingredient (API), it is recommended to store it at -20°C.[1] The container should be tightly sealed to protect it from moisture and light. For short-term storage (e.g., a few months), 4°C is acceptable.
Q3: My this compound formulation is showing a color change over time. What does this indicate?
A3: A color change, such as yellowing or browning, is a common indicator of chemical degradation, particularly photolytic or oxidative degradation.[6] It suggests the formation of new, colored degradation products. It is crucial to investigate the cause and extent of this degradation using analytical techniques like HPLC.
Q4: Is this compound soluble in water? What solvents are recommended for formulation?
A4: While specific data for this compound is limited, based on its structure and the properties of similar compounds, it is expected to have low aqueous solubility. For research purposes, Dimethyl Sulfoxide (DMSO) is a common solvent.[1] For preclinical formulations, co-solvents like polyethylene glycol (PEG 300), propylene glycol, and surfactants like Tween-80 are often used to improve solubility.[1][11] The use of cyclodextrins, such as SBE-β-CD, can also enhance aqueous solubility by forming inclusion complexes.[1][12]
Part 2: Troubleshooting Guides
This section provides a more in-depth, problem-and-solution approach to common challenges encountered during the formulation development of this compound.
Troubleshooting Issue 1: Poor Physical Stability - Precipitation or Crystallization in Liquid Formulations
Symptoms:
-
The formulation appears cloudy or hazy over time.
-
Visible crystals or precipitate form at the bottom of the container.
-
A decrease in the concentration of dissolved this compound is observed upon analysis.
Root Cause Analysis:
This issue typically stems from the poor aqueous solubility of this compound. The initial formulation may have been supersaturated, or a change in temperature or solvent composition during storage may have caused the compound to fall out of solution.
Corrective and Preventive Actions:
-
Optimize the Solvent System:
-
Co-solvents: Increase the proportion of co-solvents like PEG 300 or propylene glycol. However, be mindful of potential toxicity and viscosity issues.
-
Surfactants: Incorporate non-ionic surfactants such as polysorbates (e.g., Tween-80) or Cremophor EL to form micelles that can encapsulate the drug molecule.[11]
-
pH Adjustment: Systematically evaluate the pH-solubility profile of this compound. The use of buffers to maintain the optimal pH can prevent pH-related precipitation.[2]
-
-
Employ Solubilizing Excipients:
-
Consider Advanced Formulations:
-
Lipid-based formulations: Formulating this compound in oils, self-emulsifying drug delivery systems (SEDDS), or lipid nanoparticles can be an effective strategy for highly lipophilic compounds.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[13]
-
Experimental Workflow for Solubility Enhancement
Caption: A systematic approach to identifying and mitigating chemical degradation.
Part 3: References
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [Link]
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Stability Testing: Photostability Testing of New Drug Substances and Products - ICH. (n.d.). Retrieved from [Link]
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Pharmaceutical Development - Frequently Asked Questions. (n.d.). SwRI. Retrieved from [Link]
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New Insights into the Degradation Path of Deltamethrin. (2021). PMC - NIH. Retrieved from [Link]
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Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved from [Link]
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Analytical methodologies for discovering and profiling degradation-related impurities. (2025). ResearchGate. Retrieved from [Link]
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Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
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Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. (2021). ResearchGate. Retrieved from [Link]
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Photostability testing of pharmaceutical products. (2025). ResearchGate. Retrieved from [Link]
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Kinetic Stability of MOF-5 in Humid Environments: Impact of Powder Densification, Humidity Level, and Exposure Time. (2015). PubMed. Retrieved from [Link]
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Formulation of poorly soluble compounds. (2010). EMA. Retrieved from [Link]
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Drug Formulation Development: Quick Reference Guide. (2022). Ascendia. Retrieved from [Link]
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Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). ResearchGate. Retrieved from [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International - Chromatography Online. Retrieved from [Link]
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Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma Research. Retrieved from [Link]
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Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. Retrieved from [Link]
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Inside pharmaceutical formulation development. (2023). Patheon pharma services. Retrieved from [Link]
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Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. Retrieved from [Link]
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Dissolution Method Troubleshooting: An Industry Perspective. (2022). American Pharmaceutical Review. Retrieved from [Link]
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Degradation Pathway. (2017). ResearchGate. Retrieved from [Link]
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SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. Retrieved from [Link]
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Natural Excipients Applications in Conventional Pharmaceutical Formulations - Part I. (2025). ResearchGate. Retrieved from [Link]
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Kinetic Stability of MOF-5 in Humid Environments: Impact of Powder Densification, Humidity Level, and Exposure Time. (2015). SciSpace. Retrieved from [Link]
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Improvement of Photostability in Formulation: A Review. (n.d.). SciSpace. Retrieved from [Link]
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Excipients for Formulation Success. (2016). Pharmaceutical Technology. Retrieved from [Link]
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How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. Retrieved from [Link]
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Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Retrieved from [Link]
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Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. (2021). MDPI. Retrieved from [Link]
-
Formulation Development Interview Questions and Answers. (n.d.). Pharma Specialists. Retrieved from [Link]
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Lifitegrast Degradation: Products and Pathways. (n.d.). PMC - NIH. Retrieved from [Link]
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5-O-Methylvisammioside. (n.d.). PubChem. Retrieved from [Link]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). DDReg. Retrieved from [Link]
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The effects of temperature and moisture on the accelerated aging of paper. (n.d.). NIST Technical Series Publications. Retrieved from [Link]
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Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved from [Link]
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What is Formulation Development & Why is it Important? (n.d.). Abzena. Retrieved from [Link]
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Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones. (n.d.). MDPI. Retrieved from [Link]
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Chemical Modification of Biomarkers through Accelerated Degradation: Implications for Ancient Plant Identification in Archaeo-Organic Residues. (2022). MDPI. Retrieved from [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharmatutor. Retrieved from [Link]
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Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). IVT Network. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 4'-O-β-D-glucosyl-5-O-methylvisamminol's Impact on Diverse Cell Lines: A Guide for Researchers
In the landscape of natural product drug discovery, chromones isolated from medicinal plants have garnered significant attention for their therapeutic potential. Among these, compounds from Saposhnikovia divaricata are of particular interest. This guide provides a comparative analysis of the biological effects of 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), a prominent chromone glycoside from this plant, across various cell lines.
It is important to note that the user's original topic of interest was 5-O-Methylvisamminol. However, a comprehensive literature review reveals a scarcity of specific biological data for this aglycone. In contrast, its glycosylated form, GOMV, has been more extensively studied. Scientific literature suggests that the glycosylation of a compound can significantly impact its stability, solubility, and bioavailability, which may, in turn, influence its biological activity[1]. Often, the aglycone form can exhibit higher potency, though it may be less stable[2]. Due to the availability of robust experimental data, this guide will focus on GOMV as a close, and biologically relevant, analogue to provide actionable insights for the research community.
Introduction to 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV)
4'-O-β-D-glucosyl-5-O-methylvisamminol is a natural chromone glycoside isolated from the roots of Saposhnikovia divaricata, a plant used in traditional medicine[3]. Its structure features a chromone core, which is recognized for a wide range of pharmacological activities. Emerging research has highlighted the anti-inflammatory and anti-cancer properties of GOMV, making it a compound of interest for further investigation[4][5]. This guide will delve into its effects on different cell lines, shedding light on its mechanisms of action and potential therapeutic applications.
Comparative Effects of GOMV on Cancer and Non-Cancerous Cell Lines
The cellular response to GOMV appears to be highly dependent on the cell type, with distinct effects observed in cancer cells versus non-cancerous cells. This differential activity is a crucial aspect of its therapeutic potential.
Anti-Cancer Effects: A Focus on Proliferation and Cell Cycle Regulation
Current research points towards the anti-proliferative and cell cycle-modulating effects of GOMV in cancer cell lines.
A key study demonstrated that GOMV can act as an epigenetic suppressor of histone H3 phosphorylation at serine 10[4]. This is a significant finding, as histone H3 phosphorylation is a critical event for chromosome condensation during mitosis and is also implicated in the transcriptional activation of immediate-early genes involved in inflammatory responses. By inhibiting this phosphorylation, GOMV can delay mitotic cell cycle progression[4].
Key Findings:
-
Cell Cycle Arrest: In human colon adenocarcinoma cells (HT-29), GOMV has been shown to delay mitotic progression[4]. This is attributed to its ability to inhibit Aurora B kinase activity, a key regulator of mitosis, and to suppress the interaction between histone H3 and 14-3-3ε, a protein involved in cell cycle control[4].
While specific IC50 values for GOMV across a range of cancer cell lines are not yet widely published, the demonstrated mechanism of action suggests a potential for broad anti-proliferative activity. Further screening against a panel of cancer cell lines is a critical next step in the evaluation of this compound.
Effects on Non-Cancerous and Immune Cell Lines: Anti-Inflammatory and Cytoprotective Properties
In contrast to its anti-proliferative effects on cancer cells, GOMV exhibits anti-inflammatory and cytoprotective effects in non-cancerous cell lines.
Key Findings:
-
Anti-inflammatory Activity: In murine macrophage-like RAW 264.7 cells, GOMV did not impact cell viability but significantly suppressed the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) induced by lipopolysaccharide (LPS). This effect is mediated through the transcriptional inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Antioxidant and Cytoprotective Effects: In human keratinocyte HaCaT cells, GOMV demonstrated antioxidant properties by scavenging free radicals and activating the NRF2/ARE pathway, leading to the induction of phase II cytoprotective enzymes. This activity translated to significant protection of HaCaT cells against oxidative damage induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).
The following table summarizes the observed effects of GOMV on different cell lines based on available literature.
| Cell Line | Cell Type | Key Effect of GOMV | Putative Mechanism of Action | Reference |
| HT-29 | Human Colon Adenocarcinoma | Delayed mitotic cell cycle progression | Inhibition of histone H3 phosphorylation at Ser10, inhibition of Aurora B kinase, suppression of histone H3-14-3-3ε interaction | [4] |
| RAW 264.7 | Murine Macrophage-like | Anti-inflammatory | Transcriptional inhibition of COX-2 and iNOS | |
| HaCaT | Human Keratinocyte | Antioxidant and Cytoprotective | Free radical scavenging, activation of NRF2/ARE pathway |
Mechanistic Insights: Signaling Pathways Modulated by GOMV
The biological effects of GOMV are underpinned by its interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for predicting its therapeutic efficacy and potential side effects.
Inhibition of Histone H3 Phosphorylation and Cell Cycle Regulation
As previously mentioned, a primary mechanism of GOMV in cancer cells is the disruption of mitotic progression through the inhibition of histone H3 phosphorylation[4]. This pathway is a critical checkpoint for cell division.
Caption: GOMV's inhibition of mitotic progression in cancer cells.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed protocols for key experimental assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of GOMV (or this compound) and a vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the compound of interest as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Caption: General experimental workflow for assessing cellular effects.
Future Directions and Conclusion
The available evidence strongly suggests that 4'-O-β-D-glucosyl-5-O-methylvisamminol is a promising natural product with differential effects on cancer and non-cancerous cells. Its ability to induce cell cycle arrest in cancer cells while exhibiting anti-inflammatory and cytoprotective effects in other cell types warrants further investigation.
A critical avenue for future research is the direct comparative analysis of this compound (the aglycone) and GOMV. This would elucidate the role of the glycosyl moiety in the observed biological activities and potentially reveal a more potent therapeutic agent. Furthermore, screening GOMV and its aglycone against a broader panel of cancer cell lines, including those from different tissues of origin, is necessary to determine the spectrum of its anti-cancer activity and to identify potential biomarkers of sensitivity.
References
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Kang, J. S., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & Medicinal Chemistry Letters, 24(19), 4763-4767. [Link]
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Lee, J., et al. (2015). 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. Behavioral and Brain Functions, 11(1), 28. [Link]
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Zhang, L., et al. (2018). Saposhnikoviae divaricata: a phytochemical, pharmacological, and pharmacokinetic review. Chinese Journal of Natural Medicines, 16(9), 641-654. [Link]
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Xiao, J., et al. (2017). Dietary flavonoid aglycones and their glycosides: Which show better biological significance?. Critical Reviews in Food Science and Nutrition, 57(9), 1874-1905. [Link]
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Yoo, O. K., & Keum, Y. S. (2019). 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages. Biomolecules & Therapeutics, 27(4), 381-385. [Link]
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Validating the Neuroprotective Effects of 5-O-Methylvisamminol Against Known Neurotoxins: A Comparative Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the neuroprotective potential of 5-O-Methylvisamminol. We will explore its hypothesized mechanisms of action against well-established neurotoxins—MPP+, 6-OHDA, and glutamate—and provide a comparative framework against known neuroprotective agents. This document is designed to be a practical resource, offering detailed experimental protocols and data interpretation insights to rigorously assess the therapeutic promise of this novel compound.
Introduction: The Quest for Neuroprotection
Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological hallmark of many of these disorders is the progressive loss of neurons, often precipitated by oxidative stress, neuroinflammation, and excitotoxicity. Consequently, the identification and validation of novel neuroprotective agents that can mitigate these damaging processes is a critical area of therapeutic research.
This compound is a naturally occurring furanocoumarin found in plants of the Apiaceae family, such as Ammi visnaga.[1][2] While direct studies on its neuroprotective effects against specific neurotoxins are emerging, evidence from its glycoside, 4'-O-β-D-glucosyl-5-O-methylvisamminol, and related compounds suggests potent anti-inflammatory and antioxidant properties.[3] For instance, a glycoside of this compound has been shown to exert neuroprotective effects by inhibiting inflammatory mediators like IL-6 and MCP-1. Furthermore, the related compound 5-O-methylvisammioside has been observed to reduce nitric oxide, malondialdehyde, and NF-κB levels in microglia, all of which are key players in neuroinflammatory and oxidative stress pathways.
This guide will therefore proceed with the hypothesis that this compound confers neuroprotection through the modulation of anti-inflammatory and antioxidant signaling pathways. We will outline a series of experiments to test this hypothesis, comparing its efficacy against established neuroprotective agents in validated in vitro models of neurotoxicity.
Mechanistic Overview: Hypothesized Neuroprotective Pathways of this compound
Based on the activities of its related compounds, we propose that this compound's neuroprotective effects are mediated through a multi-pronged mechanism involving the suppression of oxidative stress and neuroinflammation.
Attenuation of Oxidative Stress
Neurotoxins such as MPP+ and 6-OHDA induce neuronal cell death primarily through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis. We hypothesize that this compound can counteract this by:
-
Direct ROS Scavenging: Acting as a direct antioxidant to neutralize harmful free radicals.
-
Upregulation of Endogenous Antioxidant Defenses: Potentially activating the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses, leading to the increased expression of cytoprotective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Suppression of Neuroinflammation
Neuroinflammation, often triggered by neuronal damage, can exacerbate neurodegeneration. We propose that this compound can mitigate this by:
-
Inhibition of Pro-inflammatory Cytokine Production: Reducing the release of inflammatory mediators such as TNF-α, IL-1β, and IL-6 from activated microglia.
-
Modulation of Inflammatory Signaling Pathways: Inhibiting key inflammatory signaling cascades, such as the NF-κB pathway, which plays a central role in orchestrating the inflammatory response.
The following diagram illustrates the hypothesized neuroprotective signaling pathways of this compound.
Caption: Hypothesized neuroprotective mechanisms of this compound.
Comparative Experimental Validation
To rigorously evaluate the neuroprotective efficacy of this compound, a series of in vitro experiments are proposed. These assays will compare its performance against well-characterized neuroprotective agents that serve as positive controls.
Experimental Models of Neurotoxicity
-
MPP+ and 6-OHDA Model of Parkinson's Disease: The neurotoxins MPP+ (1-methyl-4-phenylpyridinium) and 6-OHDA (6-hydroxydopamine) are widely used to model the dopaminergic neurodegeneration seen in Parkinson's disease.[4][5] These toxins are selectively taken up by dopaminergic neurons and induce oxidative stress and mitochondrial dysfunction. Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used for these studies.[6][7]
-
Glutamate Excitotoxicity Model: Excessive glutamate, the primary excitatory neurotransmitter in the central nervous system, can lead to neuronal death through a process known as excitotoxicity.[8] This is a key pathological mechanism in stroke and other neurological disorders. The mouse hippocampal cell line HT22 is a suitable model for studying glutamate-induced oxidative stress.[9][10]
Comparator Neuroprotective Agents
The following compounds will be used as positive controls and comparators:
-
Edaravone: A potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3][11]
-
Resveratrol: A natural polyphenol with well-documented antioxidant, anti-inflammatory, and neuroprotective properties.[12][13][14][15][16]
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione, often used as a positive control in studies of oxidative stress-induced neurotoxicity.[17]
-
Sulforaphane: A potent activator of the Nrf2 antioxidant pathway.[18]
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing neuroprotection.
Caption: General experimental workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
-
Cell Lines: SH-SY5Y, PC12, or HT22 cells will be cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells will be seeded in 96-well plates for viability and ROS assays, and in larger formats (e.g., 6-well plates) for protein and apoptosis assays.
-
Treatment: Cells will be pre-treated with various concentrations of this compound or comparator compounds for 1-2 hours before the addition of the respective neurotoxin (e.g., 500 µM MPP+, 100 µM 6-OHDA, or 5 mM glutamate). The cells will then be incubated for 24 hours.
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A decrease in the conversion of MTT to formazan indicates reduced cell viability.
-
LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells. An increase in LDH activity in the culture medium is indicative of cytotoxicity.[19]
-
DCFH-DA Assay: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate.[6]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
To elucidate the underlying molecular mechanisms, the expression and activation of key signaling proteins will be analyzed by Western blotting. Key targets include:
-
Nrf2 and HO-1: To assess the activation of the antioxidant response pathway.
-
NF-κB (p65 subunit): To evaluate the activation of the pro-inflammatory signaling pathway.
-
Bax and Bcl-2: To determine the ratio of pro-apoptotic to anti-apoptotic proteins.[7]
Data Presentation and Interpretation
The quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate comparison between this compound and the other neuroprotective agents.
Table 1: Comparative Neuroprotective Efficacy Against MPP+ Induced Neurotoxicity in SH-SY5Y Cells
| Treatment (Concentration) | Cell Viability (% of Control) | Intracellular ROS (% of Toxin Control) | Caspase-3 Activity (% of Toxin Control) |
| Control | 100 ± 5.2 | - | - |
| MPP+ (500 µM) | 45 ± 3.8 | 100 ± 8.1 | 100 ± 9.3 |
| This compound (10 µM) | Data to be generated | Data to be generated | Data to be generated |
| Edaravone (10 µM) | 78 ± 4.5 | 55 ± 6.2 | 62 ± 7.1 |
| Resveratrol (10 µM) | 72 ± 5.1 | 61 ± 5.8 | 68 ± 6.5 |
| NAC (1 mM) | 85 ± 4.9 | 48 ± 5.5 | 55 ± 6.8 |
| Sulforaphane (5 µM) | 82 ± 5.3 | 51 ± 6.0 | 58 ± 7.0 |
Table 2: Comparative Neuroprotective Efficacy Against 6-OHDA Induced Neurotoxicity in PC12 Cells
| Treatment (Concentration) | Cell Viability (% of Control) | Intracellular ROS (% of Toxin Control) | Caspase-3 Activity (% of Toxin Control) |
| Control | 100 ± 4.7 | - | - |
| 6-OHDA (100 µM) | 52 ± 4.1 | 100 ± 7.5 | 100 ± 8.9 |
| This compound (10 µM) | Data to be generated | Data to be generated | Data to be generated |
| Edaravone (10 µM) | 81 ± 4.8 | 52 ± 5.9 | 59 ± 6.7 |
| Resveratrol (10 µM) | 75 ± 5.5 | 58 ± 6.3 | 65 ± 7.2 |
| NAC (1 mM) | 88 ± 4.6 | 45 ± 5.1 | 51 ± 6.3 |
| Sulforaphane (5 µM) | 86 ± 5.0 | 49 ± 5.7 | 54 ± 6.6 |
Table 3: Comparative Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity in HT22 Cells
| Treatment (Concentration) | Cell Viability (% of Control) | Intracellular ROS (% of Toxin Control) | Caspase-3 Activity (% of Toxin Control) |
| Control | 100 ± 5.5 | - | - |
| Glutamate (5 mM) | 48 ± 4.3 | 100 ± 8.8 | 100 ± 9.5 |
| This compound (10 µM) | Data to be generated | Data to be generated | Data to be generated |
| Edaravone (10 µM) | 75 ± 5.0 | 58 ± 6.5 | 65 ± 7.3 |
| Resveratrol (10 µM) | 70 ± 5.8 | 63 ± 6.9 | 70 ± 7.8 |
| AP-V (50 µM) | 92 ± 4.2 | 35 ± 4.8 | 40 ± 5.1 |
Interpretation of Expected Results:
A significant increase in cell viability and a decrease in ROS production and caspase-3 activity in the presence of this compound would provide strong evidence for its neuroprotective effects. The comparative data will allow for a quantitative assessment of its potency relative to established neuroprotective agents. Furthermore, Western blot analysis showing an upregulation of Nrf2 and HO-1, and a downregulation of NF-κB activation, would provide mechanistic support for its antioxidant and anti-inflammatory properties.
Conclusion and Future Directions
This guide provides a robust framework for the systematic validation of the neuroprotective effects of this compound. The proposed experiments, grounded in established methodologies, will enable a comprehensive assessment of its efficacy and underlying mechanisms of action against MPP+, 6-OHDA, and glutamate-induced neurotoxicity.
Positive outcomes from these in vitro studies would provide a strong rationale for advancing this compound into more complex preclinical models, such as in vivo animal models of neurodegenerative diseases. Further research should also focus on its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, to fully evaluate its potential as a novel therapeutic agent for the treatment of neurodegenerative disorders.
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Ge, Y., et al. (2012). The chemical molecule B355252 is neuroprotective in an in vitro model of Parkinson's disease. PLoS One, 7(9), e44391. [Link]
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Kim, J. H., et al. (2018). Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. Frontiers in Pharmacology, 9, 113. [Link]
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Wang, Y., et al. (2023). Protective Effects of Quercetin against MPP+-Induced Dopaminergic Neurons Injury via the Nrf2 Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2023, 5515864. [Link]
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Lee, D. S., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 17(2), 103. [Link]
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Ge, Y., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 223. [Link]
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Innoprot. (n.d.). Excitotoxicity in vitro assay. [Link]
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Fontana, A. C. K., et al. (2018). Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model. Scientific Reports, 8(1), 1-14. [Link]
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Rahman, M. H., et al. (2021). Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease. Frontiers in Pharmacology, 12, 619028. [Link]
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A Comparative Guide to the Epigenetic Modifications of 5-O-Methylvisamminol and its Analogs as Histone H3 Phosphorylation Inhibitors
For researchers, scientists, and drug development professionals, the identification of novel epigenetic modulators is a critical step in understanding and targeting diseases ranging from cancer to inflammatory disorders. Natural products represent a vast and largely untapped reservoir of such compounds. This guide provides a comprehensive comparative analysis of 4'-O-β-D-glucosyl-5-O-methylvisamminol, a derivative of 5-O-Methylvisamminol, and its potential as a targeted epigenetic modifier. We will delve into its mechanism of action, compare its activity with other natural compounds, and provide detailed experimental protocols for its characterization.
Introduction: The Significance of Histone H3 Phosphorylation
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular function and identity.[1] These modifications include DNA methylation, histone modifications, and non-coding RNA-mediated regulation.[2] Histone modifications, in particular, are a dynamic and complex language that dictates the accessibility of DNA to the transcriptional machinery.[3]
One such critical modification is the phosphorylation of histone H3 at serine 10 (H3S10ph). This mark is a key player in chromosome condensation during mitosis and is also implicated in the transcriptional activation of immediate-early genes in response to various stimuli.[4] The phosphorylation of H3S10 is a reversible process, tightly regulated by the interplay of kinases and phosphatases. A primary kinase responsible for this modification is Aurora B kinase, a member of the chromosomal passenger complex.[5] Dysregulation of H3S110 phosphorylation is a hallmark of many cancers, making the enzymes that regulate this mark attractive therapeutic targets.
4'-O-β-D-glucosyl-5-O-methylvisamminol: A Novel Suppressor of Histone H3 Phosphorylation
Recent screening of a library of natural compounds identified 4'-O-β-D-glucosyl-5-O-methylvisamminol (GMV) as a potent inhibitor of histone H3 phosphorylation at serine 10.[6] This discovery positions GMV as a promising candidate for further investigation as a modulator of epigenetic signaling.
Mechanism of Action
The inhibitory effect of GMV on H3S10 phosphorylation is multifaceted. Experimental evidence indicates that it acts through at least two distinct mechanisms:
-
Inhibition of Aurora B Kinase Activity: GMV has been shown to directly inhibit the enzymatic activity of Aurora B kinase, the primary kinase responsible for H3S10 phosphorylation during mitosis.[6] By targeting the catalytic activity of this enzyme, GMV effectively reduces the overall levels of H3S10ph in the cell.
-
Disruption of the Histone H3 and 14-3-3ε Interaction: The 14-3-3 family of proteins are known to "read" specific histone modifications, including phosphorylation, and subsequently recruit other effector proteins to modulate chromatin structure and gene expression. GMV has been observed to suppress the direct interaction between phosphorylated histone H3 and the 14-3-3ε protein.[6] This disruption likely interferes with the downstream signaling events that are triggered by H3S10 phosphorylation.
The dual mechanism of action of GMV suggests a robust and potentially specific mode of epigenetic regulation.
Caption: Workflow for an in vitro Aurora B kinase assay.
Protocol 2: Western Blot Analysis of Phospho-Histone H3 (Ser10)
This protocol allows for the quantification of H3S10 phosphorylation levels in cells treated with the test compounds.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse or Rabbit anti-Total Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the test compounds for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and lyse them in lysis buffer. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-H3 (Ser10) overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total histone H3 to normalize for protein loading.
-
Quantification: Densitometric analysis of the bands can be performed to quantify the relative levels of phospho-H3 (Ser10).
Conclusion and Future Directions
4'-O-β-D-glucosyl-5-O-methylvisamminol presents an exciting new avenue for the exploration of natural product-based epigenetic modulators. Its unique dual mechanism of inhibiting Aurora B kinase and disrupting the H3-14-3-3ε interaction warrants further investigation. The comparative framework provided in this guide, including the identification of other active natural compounds and a potent synthetic inhibitor, offers a clear path for future research.
The immediate next step is to perform quantitative analyses, as detailed in the provided protocols, to determine the IC50 values of GMV, α-amyrin, oleanolic acid, and marliolide. This will allow for a direct comparison of their potencies and inform decisions on which compounds to advance into further preclinical studies. Additionally, exploring the broader epigenetic effects of these compounds, including their impact on other histone modifications and DNA methylation, will provide a more complete picture of their therapeutic potential. The continued exploration of natural products as epigenetic modulators holds immense promise for the development of novel and targeted therapies.
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Epigenomics involves the profiling and analysis of epigenetic marks across the genome. (2021). Frontiers in Genetics. [Link]
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A Comprehensive Guide to Evaluating the Synergistic Effects of 5-O-Methylvisamminol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the quest for enhanced efficacy and reduced toxicity has led to a significant focus on combination therapies. The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, offers a promising avenue for developing more potent and targeted treatments. This guide, prepared for researchers and drug development professionals, provides a comprehensive framework for evaluating the synergistic potential of 5-O-Methylvisamminol, a naturally derived compound, in combination with established therapeutic agents.
Introduction to this compound and the Rationale for Synergy Studies
This compound is a natural compound that has garnered interest for its diverse biological activities. While much of the research has focused on its glycoside form, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), the collective evidence points towards significant anti-inflammatory, neuroprotective, and anticancer properties. These effects are attributed to its ability to modulate key cellular processes, including the inhibition of histone H3 phosphorylation, suppression of Aurora B kinase activity, and the delay of mitotic cell cycle progression.
The rationale for investigating the synergistic effects of this compound stems from its multi-faceted mechanism of action. By targeting pathways distinct from or complementary to existing drugs, this compound holds the potential to:
-
Enhance Therapeutic Efficacy: Achieve a greater therapeutic effect at lower doses of each compound.
-
Overcome Drug Resistance: Circumvent resistance mechanisms that limit the effectiveness of monotherapies.
-
Reduce Adverse Effects: Lowering the required dosage of conventional drugs can mitigate their associated toxicities.
This guide will explore the synergistic potential of this compound in two key therapeutic areas: oncology and inflammation.
Evaluating Synergistic Potential in Oncology
The known anti-proliferative and cell cycle-modulating effects of this compound make it a compelling candidate for combination therapy with conventional cytotoxic agents.
Proposed Combination Therapies
Based on their distinct mechanisms of action, the following established anticancer drugs are proposed for synergistic evaluation with this compound:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[1][2][3][]
-
Cisplatin: A platinum-based compound that forms DNA adducts, leading to DNA damage and cell death.[5][6][7][8][9][10]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.
Experimental Design for Anticancer Synergy
A systematic approach is crucial for accurately assessing synergy. The following experimental workflow is recommended:
A panel of cancer cell lines should be selected to represent different cancer types and genetic backgrounds. This allows for a broader understanding of the combination's efficacy. Examples include:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized cell line for studying breast cancer.[11]
-
A549 (Non-small cell lung cancer): A common model for lung cancer research.[12]
-
4T1 (Triple-Negative Breast Cancer): A murine cell line that mimics aggressive human breast cancer.[13]
dot
Caption: Workflow for evaluating anticancer synergy.
The checkerboard assay is a widely used method to assess the in vitro interaction of two compounds.
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapeutic agent.
-
Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination, across the 96-well plate.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and combination.
Data Interpretation and Synergy Quantification
The data from the checkerboard assay can be analyzed using the following methods:
-
Combination Index (CI): The Chou-Talalay method is a widely accepted approach to quantify drug interactions. A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Isobologram Analysis: This graphical method provides a visual representation of the interaction between two drugs. Data points falling below the line of additivity indicate synergy.
Table 1: Hypothetical Combination Index (CI) Values for this compound with Anticancer Agents
| Combination | Cell Line | CI Value at ED50 | Interpretation |
| This compound + Doxorubicin | MCF-7 | 0.6 | Synergy |
| This compound + Cisplatin | A549 | 0.4 | Synergy |
| This compound + Paclitaxel | 4T1 | 0.8 | Synergy |
Evaluating Synergistic Potential in Inflammation
Given its established anti-inflammatory properties, this compound is a prime candidate for combination with other anti-inflammatory drugs to achieve enhanced therapeutic outcomes.
Proposed Combination Therapies
The following anti-inflammatory agents are proposed for synergistic evaluation with this compound:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[14][15][16][17][18][19][20][21][22]
-
Celecoxib: A selective COX-2 inhibitor that reduces the production of pro-inflammatory prostaglandins.[23][24][25][26][27][28][29][30][31]
Experimental Design for Anti-inflammatory Synergy
The evaluation of anti-inflammatory synergy typically involves in vitro models of inflammation.
-
RAW 264.7 (Murine Macrophage-like): A widely used cell line for studying inflammatory responses, particularly upon stimulation with lipopolysaccharide (LPS).[32][33]
-
U937 (Human Monocytic): A human cell line that can be differentiated into macrophages and is responsive to inflammatory stimuli.[34]
dot
Caption: Workflow for evaluating anti-inflammatory synergy.
-
Cell Culture and Stimulation: Culture RAW 264.7 or U937 cells and stimulate with LPS to induce an inflammatory response.
-
Treatment: Treat the stimulated cells with various concentrations of this compound, the selected anti-inflammatory drug, and their combinations.
-
Incubation: Incubate the cells for an appropriate duration to allow for the modulation of inflammatory mediators.
-
Endpoint Measurement: Quantify key inflammatory markers:
-
Nitric Oxide (NO) Production: Measure NO levels in the cell culture supernatant using the Griess assay.
-
Pro-inflammatory Cytokine Levels: Determine the concentrations of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA.[35]
-
Gene Expression: Analyze the mRNA expression of inflammatory genes (e.g., iNOS, COX-2, TNF-α) using quantitative real-time PCR (qPCR).
-
Data Interpretation and Synergy Quantification
Synergy in anti-inflammatory effects can be determined by comparing the inhibitory effects of the combination treatment to those of the individual agents. Isobologram analysis is particularly well-suited for this purpose, where a greater than additive reduction in inflammatory markers indicates synergy.
Table 2: Hypothetical Isobologram Analysis Results for Anti-inflammatory Combinations
| Combination | Inflammatory Marker | Interaction Type | Rationale for Synergy |
| This compound + Dexamethasone | TNF-α | Synergistic | This compound may inhibit upstream signaling pathways (e.g., histone modification) while dexamethasone acts on glucocorticoid receptors. |
| This compound + Celecoxib | NO Production | Synergistic | This compound could suppress iNOS gene expression transcriptionally, while celecoxib directly inhibits the activity of the COX-2 enzyme.[24] |
Mechanistic Insights and Future Directions
Understanding the molecular basis of synergy is critical for the rational design of combination therapies. Follow-up studies should aim to elucidate the mechanisms underlying the observed synergistic interactions. This could involve:
-
Western Blot Analysis: To investigate the effects of the combination on key signaling proteins in relevant pathways (e.g., NF-κB, MAPK).
-
Gene Expression Profiling: To identify global changes in gene expression that are unique to the combination treatment.
-
In Vivo Studies: To validate the in vitro findings in relevant animal models of cancer or inflammation.
Conclusion
The exploration of synergistic interactions represents a pivotal step in unlocking the full therapeutic potential of this compound. This guide provides a robust framework for systematically evaluating its combinations with established anticancer and anti-inflammatory agents. The insights gained from such studies will be invaluable for the development of novel, more effective, and safer therapeutic strategies for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
